4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-7-5-11(15-3)8(2)4-9(7)10-6-16-12(13)14-10/h4-6H,1-3H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMXEXXVHWOJAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424673 | |
| Record name | 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879053-77-7 | |
| Record name | 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs. This technical guide provides a comprehensive overview of a specific derivative, 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine, a molecule of significant interest for its potential pharmacological applications. This document will delve into its chemical identity, a detailed, field-proven synthesis protocol, and an exploration of its anticipated physicochemical and spectroscopic properties. Furthermore, we will extrapolate its potential biological activities and therapeutic applications based on the extensive body of research surrounding structurally related 2-aminothiazole-containing compounds. This guide is intended to be a valuable resource for researchers and drug development professionals engaged in the discovery and design of novel therapeutics.
Chemical Identity and Structure
The nomenclature and structural representation of a chemical entity are fundamental to its scientific exploration. This section provides the definitive IUPAC name and a detailed structural representation of the topic compound.
1.1. IUPAC Name and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine .
Common synonyms may include:
-
2-Amino-4-(4-methoxy-2,5-dimethylphenyl)thiazole
1.2. Chemical Structure
The chemical structure of 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine is characterized by a central 1,3-thiazole ring. An amino group is attached at the 2-position of the thiazole ring, and a 4-methoxy-2,5-dimethylphenyl group is substituted at the 4-position.
Figure 1: 2D structure of 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine.
1.3. Physicochemical Properties (Predicted)
While experimental data for this specific molecule is not widely published, we can predict its key physicochemical properties based on its structure. These predictions are valuable for understanding its potential behavior in biological systems and for designing experimental protocols.
| Property | Predicted Value |
| Molecular Formula | C12H14N2OS |
| Molecular Weight | 234.32 g/mol |
| XLogP3 | ~3.5 |
| Hydrogen Bond Donors | 1 (the amino group) |
| Hydrogen Bond Acceptors | 3 (the methoxy oxygen, the thiazole nitrogen) |
| Rotatable Bonds | 2 |
Synthesis and Characterization
The synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry. The most common and reliable method is the Hantzsch thiazole synthesis.[1][2] This section outlines a detailed, step-by-step protocol for the synthesis of 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine, followed by a discussion of the analytical techniques required for its thorough characterization.
2.1. Hantzsch Thiazole Synthesis: A Proven Pathway
The Hantzsch synthesis involves the reaction of an α-haloketone with a thiourea.[1] This method is highly versatile and generally provides good yields of the desired 2-aminothiazole.
Figure 2: Synthetic workflow for 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine.
2.1.1. Experimental Protocol: Synthesis of 2-Bromo-1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one
-
Rationale: The initial step is the selective bromination of the α-carbon of the precursor ketone. Acetic acid is a common solvent for this reaction, and the reaction progress can be monitored by the disappearance of the bromine color.
-
Procedure:
-
Dissolve 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one (1 equivalent) in glacial acetic acid.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the ketone solution with constant stirring at room temperature.
-
Continue stirring until the bromine color disappears.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-bromo-1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one.
-
2.1.2. Experimental Protocol: Synthesis of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine
-
Rationale: The cyclocondensation reaction between the α-bromoketone and thiourea is the core of the Hantzsch synthesis. Refluxing in ethanol is a standard condition that provides sufficient energy for the reaction to proceed to completion.
-
Procedure:
-
To a solution of 2-bromo-1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one (1 equivalent) in ethanol, add thiourea (1.1 equivalents).
-
Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography to yield pure 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine.
-
2.2. Spectroscopic and Analytical Characterization
A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and types of protons and their connectivity. Expected signals would include aromatic protons, methyl protons, a methoxy singlet, and a broad singlet for the amino protons.
-
¹³C NMR: Will confirm the carbon framework of the molecule.
-
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide information about its fragmentation pattern.
-
Infrared (IR) Spectroscopy: Will identify the functional groups present, such as N-H stretching of the amine, C=N stretching of the thiazole ring, and C-O stretching of the methoxy group.[3]
-
Elemental Analysis: Will determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should correspond to the calculated values for the molecular formula C12H14N2OS.[4][5]
Biological Activities and Therapeutic Potential
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities.[6][7][8] While specific biological data for 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine may be limited, we can infer its potential therapeutic applications by examining the activities of structurally similar compounds.
Figure 3: Potential biological activities of the title compound.
3.1. Anticancer Activity
Numerous 2-aminothiazole derivatives have demonstrated potent anticancer activity. The mechanism of action often involves the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. The presence of the substituted phenyl ring in the target molecule provides a modifiable scaffold for optimizing interactions with specific kinase binding sites. For example, Dasatinib, a well-known anticancer drug, features a 2-aminothiazole core.[7]
3.2. Antimicrobial Activity
The 2-aminothiazole nucleus is also a common feature in compounds with significant antibacterial and antifungal properties.[8][9] These compounds can act through various mechanisms, including the disruption of microbial cell wall synthesis or the inhibition of essential enzymes. The lipophilicity and electronic properties of the 4-methoxy-2,5-dimethylphenyl substituent could influence the compound's ability to penetrate microbial cell membranes.
3.3. Anti-inflammatory Activity
Certain 2-aminothiazole derivatives have been reported to possess anti-inflammatory properties.[8] This activity is often attributed to the inhibition of pro-inflammatory enzymes or signaling pathways. The structural features of the target compound suggest it could be investigated for its potential to modulate inflammatory responses.
3.4. Other Potential Applications
Derivatives of 2-aminothiazole have also been explored for their potential in treating a range of other conditions, including neurodegenerative diseases, diabetes, and hypertension.[10] The versatility of the 2-aminothiazole scaffold allows for the generation of diverse chemical libraries for screening against various therapeutic targets.
Future Directions and Conclusion
4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine represents a promising, yet underexplored, molecule within the vast landscape of 2-aminothiazole derivatives. This technical guide has provided a comprehensive foundation for its synthesis, characterization, and potential therapeutic applications.
Future research should focus on:
-
Experimental Validation: The synthesis and full spectroscopic characterization of the title compound are paramount.
-
Biological Screening: A broad biological screening against a panel of cancer cell lines, microbial strains, and inflammatory targets would be a logical next step to experimentally validate the predicted activities.
-
Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising activity, the synthesis of analogs with modifications to the phenyl ring and the amino group would be crucial for establishing SAR and optimizing potency and selectivity.
References
-
PubChem. (n.d.). 2-Amino-4-(4-methoxyphenyl)thiazole. National Center for Biotechnology Information. Retrieved from [Link]
- Toma, M., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(2), M1231.
- Gawande, N. G., et al. (2021). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea.
- Ayati, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(10), 2499-2525.
- Asif, M. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57.
-
PubChem. (n.d.). 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
- El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1476.
-
PubChem. (n.d.). 4-[1-(4-methoxyphenyl)-2,5-dimethyl-1h-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Yüksek, H., et al. (2016). 1-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-3-benzyl-1H-1,2,4-triazol-5(4H)-one: Synthesis, Characterization and Computational Studies. Letters in Organic Chemistry, 13(8), 604-617.
- Reddy, T. S., et al. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances, 11(4), 2268-2273.
- Sharma, V., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6432.
- Prachayasittikul, V., et al. (2017). Recent developments of 2-aminothiazoles in medicinal chemistry.
- Ghorbani-Vaghei, R., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9349-9359.
- Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(15), 4991.
- Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
- de Oliveira, C. S., et al. (2022). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências, 94(suppl 2), e20210884.
- Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications.
- Al-Amiery, A. A. (2016). Synthesis of 2-aminothiazole derivatives.
- Shevchuk, O., et al. (2022). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene].
- Avcı, D., et al. (2014). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.
- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
-
Starova, A. A., et al. (2021). 4,4′-([11][12][13]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). Molbank, 2021(4), M1293.
- Arshad, M. N., et al. (2016). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole.
Sources
- 1. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00686F [pubs.rsc.org]
- 2. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 4,4′-([1,2,5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) [mdpi.com]
- 5. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Amino-4-(4-methoxyphenyl)thiazole | C10H10N2OS | CID 159644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility and Stability of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine
Foreword: Navigating the Physicochemical Landscape of a Novel Thiazole Derivative
To the researchers, scientists, and drug development professionals delving into the potential of novel chemical entities, this guide offers a comprehensive framework for characterizing a promising molecule: 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine. The 2-aminothiazole core is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Understanding the fundamental physicochemical properties of solubility and stability is a critical, non-negotiable step in the journey from discovery to a viable drug product. This document provides not just a set of protocols, but a strategic and scientifically-grounded approach to elucidating these key characteristics. In the absence of extensive public data on this specific molecule, this guide synthesizes established principles from pharmaceutical sciences and knowledge of analogous 2-amino-4-arylthiazole structures to present a robust investigational plan.[3][4][5] Our objective is to empower you with the rationale behind experimental choices, ensuring a self-validating and rigorous assessment of this compound's potential.
Introduction to 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine: A Molecule of Interest
The title compound belongs to the class of 2-aminothiazole derivatives, which are recognized for their diverse pharmacological activities.[3] The substituent pattern—a 4-methoxyphenyl group with two methyl groups on the phenyl ring attached to the thiazole core—suggests a molecule with potential for specific biological interactions, likely influenced by its electronic and steric properties. A thorough understanding of its solubility and stability is paramount for designing effective delivery systems and ensuring its therapeutic efficacy and safety.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₃H₁₆N₂OS | Based on chemical structure. |
| Molecular Weight | ~248.35 g/mol | Calculated from the molecular formula.[6] |
| LogP | ~3.4 | Estimated based on similar structures, suggesting moderate lipophilicity.[6] |
| Aqueous Solubility | Low | The aromatic rings and hydrocarbon substituents likely contribute to poor water solubility. |
| pKa | Basic (amine), potentially weakly acidic (thiazole NH) | The 2-amino group is expected to be the primary basic center. |
Comprehensive Solubility Assessment
A compound's solubility dictates its absorption, distribution, and overall bioavailability. A multi-faceted approach is necessary to fully characterize the solubility profile of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine.
Equilibrium Solubility Determination (Shake-Flask Method)
The gold standard for determining intrinsic solubility is the shake-flask method. This protocol is designed to achieve thermodynamic equilibrium, providing a definitive solubility value in a given solvent system.
Experimental Protocol:
-
Preparation of Saturated Solutions: Add an excess amount of the solid compound to a series of vials containing different aqueous and organic solvents relevant to pharmaceutical formulation (e.g., water, phosphate-buffered saline at various pH values, ethanol, propylene glycol, polyethylene glycol 400).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a thermostatically controlled shaker is crucial.
-
Phase Separation: Centrifuge or filter the suspensions to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Express solubility in mg/mL or µg/mL.
Causality Behind Experimental Choices:
-
Choice of Solvents: The selection of solvents should mimic potential formulation vehicles and physiological conditions. The solubility of a related compound, 2-amino-5-methylthiazole, was shown to vary significantly across different organic solvents, highlighting the importance of a broad solvent screen.[7][8]
-
Temperature Control: Solubility is temperature-dependent. Testing at both room temperature (25 °C) for storage conditions and physiological temperature (37 °C) for bioavailability assessment is essential.
-
pH Variation: For ionizable compounds, solubility can be highly pH-dependent. Assessing solubility at different pH values (e.g., 1.2, 4.5, 6.8, and 7.4) is critical to predict its behavior in the gastrointestinal tract.
Kinetic Solubility Assessment for Early Discovery
In early-stage drug discovery, a higher-throughput method is often required. Kinetic solubility assays, while not providing thermodynamic equilibrium data, are invaluable for ranking compounds.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in an organic solvent like dimethyl sulfoxide (DMSO).
-
Aqueous Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer.
-
Precipitation Monitoring: Monitor for the formation of a precipitate over a short period (e.g., 1-2 hours) using nephelometry or turbidimetry.
-
Quantification: The concentration at which precipitation is first observed is reported as the kinetic solubility.
In-depth Stability Profiling and Forced Degradation Studies
Understanding the stability of an active pharmaceutical ingredient (API) is mandated by regulatory agencies and is fundamental to ensuring patient safety and product efficacy.[9][10][11][12] Forced degradation studies are intentionally designed to accelerate the degradation of a drug substance to identify likely degradation products and establish the intrinsic stability of the molecule.[13]
Forced Degradation Experimental Workflow
The following workflow provides a systematic approach to investigating the stability of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine under various stress conditions.
Caption: Workflow for a comprehensive forced degradation study.
Detailed Protocols for Stress Conditions:
-
Acid and Base Hydrolysis:
-
Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.
-
At specified time points, withdraw aliquots, neutralize them, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% v/v).
-
Incubate at room temperature and protect from light.
-
Monitor the degradation over time by HPLC.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound in a thermostatically controlled oven at an elevated temperature (e.g., 60°C).
-
Analyze samples at various time points.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to a light source that meets ICH Q1B guidelines for photostability testing.
-
Include a dark control to differentiate between thermal and light-induced degradation.
-
Analyze the samples after a specified duration of light exposure. Studies on other thiazole-containing compounds have shown susceptibility to photo-degradation, making this a critical test.[14]
-
Development of a Stability-Indicating Analytical Method
A crucial component of stability testing is a validated stability-indicating analytical method, typically an HPLC method. This method must be able to separate the intact API from its degradation products and any process-related impurities.
Method Development Strategy:
-
Column and Mobile Phase Screening: Start with a C18 column and screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water with various buffers and pH modifiers) to achieve optimal separation. A gradient elution is often necessary to resolve all components. A study on a different thiazole derivative successfully used a water:methanol (30:70) mobile phase with a C18 column.[15]
-
Detector Wavelength Selection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detecting the API and all degradation products.
-
Forced Degradation Sample Analysis: Inject samples from the forced degradation studies to challenge the method's specificity. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the API peak.
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Elucidation of Degradation Pathways
Identifying the structure of significant degradation products is key to understanding the compound's stability profile and potential safety concerns.
Caption: Logical flow for identifying degradation products.
Analytical Techniques for Structure Elucidation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary tool for obtaining the molecular weights and fragmentation patterns of the degradation products, providing initial structural hypotheses.
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements to determine the elemental composition of the degradants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation, preparative HPLC may be used to isolate sufficient quantities of the major degradation products for NMR analysis (¹H, ¹³C, and 2D-NMR).[14]
Summary and Forward Look
This guide provides a comprehensive, albeit predictive, framework for the systematic evaluation of the solubility and stability of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine. By following these detailed protocols and understanding the rationale behind them, researchers can generate the high-quality, reliable data necessary for informed decision-making in the drug development process. The insights gained from these studies will be instrumental in formulation development, defining storage conditions, and ensuring the overall quality and safety of any potential therapeutic product derived from this promising molecule.
References
- Unknown. (2023). Solubility and Thermodynamics of Clonazepam in (1-Propanol/2-Propanol) and Water Binary Solvent Mixtures at (293.15 to 313.15) K. [Source not available].
-
PubChem. (2025). 2-Amino-4-(4-methoxyphenyl)thiazole. PubChem. Retrieved from [Link]
- Unknown. (n.d.).
-
PubChem. (n.d.). 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine. PubChem. Retrieved from [Link]
-
Mocelo-Castell, R., et al. (2025). 2-Amino-4-arylthiazole Derivatives as Anti-giardial Agents: Synthesis, Biological Evaluation and QSAR Studies. ResearchGate. Retrieved from [Link]
-
Kamkhede, D. B. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Retrieved from [Link]
-
European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. European Medicines Agency. Retrieved from [Link]
- Unknown. (2025). 1-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-3-benzyl-1H-1,2,4-triazol-5(4H)-one: Synthesis, Characterization and Computational Studies.
- Unknown. (n.d.). Physicochemical properties of the synthesized thiazole derivatives.
-
PubMed. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. Retrieved from [Link]
-
PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Exploring the synthetic developments and pharmacological potential of 2-amino/hydrazino-4-arylthiazoles: a review. Journal of Sulfur Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. Retrieved from [Link]
- Journal of Young Pharmacists. (n.d.). Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-in.ammatory Agents. Journal of Young Pharmacists.
- Unknown. (2025). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.
- World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
-
Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Retrieved from [Link]
- OUCI. (n.d.). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. OUCI.
- SciELO. (n.d.). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. SciELO.
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved from [Link]
- International Council for Harmonis
- Unknown. (n.d.). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. [Source not available].
- Ternes, T. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu.
-
MDPI. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2,4-Dimethylphenyl)-1,3-thiazol-2(3H)-imine. PubChem. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid. PubChem. Retrieved from [Link]
- Unknown. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Source not available].
-
National Institutes of Health. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? PMC. Retrieved from [Link]
- Unknown. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Source not available].
- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. paho.org.
- Mediterranean Journal of Pharmacy and pharmaceutical sciences. (2025). A comprehensive analysis of disclosed synthetic strategies in prior arts from 1970-2012 (Part I) regarding synthesizing the renowned drug, Febuxostat, and its related compounds. Mediterranean Journal of Pharmacy and pharmaceutical sciences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine | C13H16N2OS | CID 1532245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (2… [ouci.dntb.gov.ua]
- 9. ema.europa.eu [ema.europa.eu]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. database.ich.org [database.ich.org]
- 12. edaegypt.gov.eg [edaegypt.gov.eg]
- 13. ajrconline.org [ajrconline.org]
- 14. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Structural Elucidation of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine using ¹H and ¹³C NMR Spectroscopy
Introduction
In the landscape of pharmaceutical and materials science, the precise structural characterization of novel synthesized compounds is a cornerstone of robust research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent analytical technique, offering unparalleled insight into molecular architecture.[1][2][3][4] This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry. The structural complexity, featuring both a substituted phenyl ring and a thiazole moiety, presents an excellent case for the power of one- and two-dimensional NMR techniques in unambiguous peak assignment.[5][6][7]
This document will delve into the theoretical underpinnings of the expected NMR spectra, provide detailed experimental protocols for sample preparation and data acquisition, and present a thorough analysis of the anticipated ¹H and ¹³C NMR data. The causality behind spectral features will be explained, ensuring a deep understanding of the structure-spectrum relationship.
Molecular Structure and Numbering
To facilitate a clear and systematic analysis, the atoms of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine are numbered as depicted in the diagram below. This numbering convention will be used consistently throughout this application note.
Figure 2: A generalized workflow for the structural elucidation of an organic compound using NMR spectroscopy.
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy, supplemented with 2D techniques like HSQC and HMBC, provides a powerful and definitive method for the structural characterization of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine. The predicted data and protocols outlined in this application note serve as a comprehensive guide for researchers. By understanding the principles behind the chemical shifts and coupling patterns, and by following robust experimental procedures, scientists can confidently elucidate the structure of this and other novel chemical entities, which is a critical step in the drug discovery and development pipeline.
References
-
Afify, H., El-Sayed, Y. S., & El-Hendawy, M. M. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17743. [Link]
-
Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]
-
Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]
-
JEOL Ltd. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Royal Society of Chemistry. (2024). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Royal Society of Chemistry. [Link]
-
Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]
-
Lei, X., Zhang, L., Zhang, A., Ye, X., & Xiong, J. (2007). 1H and 13C NMR spectral characterization of some novel 7H-1,2,4-triazolo[3,4-b]t[1][8][9]hiadiazine derivatives. Magnetic Resonance in Chemistry, 45(3), 265–268. [Link]
-
El-Faham, A., et al. (2015). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service, ETH Zurich. [Link]
-
Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility, Western University. [Link]
-
Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
ResearchGate. (2016). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. ResearchGate. [Link]
-
ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. [Link]
-
ResearchGate. (2025). A Study of 13C Chemical Shifts for a Series of 2-(4-methoxyphenyl)-substituted-3-phenyl-1,3-thiazolidin-4-ones. ResearchGate. [Link]
-
MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. IJIRSET. [Link]
-
National Institutes of Health. (n.d.). 1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. National Institutes of Health. [Link]
-
BYJU'S. (n.d.). NMR spectroscopy. BYJU'S. [Link]
-
ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell. Semantic Scholar. [Link]
-
OSTI.GOV. (2010). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. OSTI.GOV. [Link]
-
Semantic Scholar. (n.d.). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Semantic Scholar. [Link]
-
Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Academy of Sciences. [Link]
-
Semantic Scholar. (n.d.). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). estimation and prediction of 13c nmr chemical shifts of carbon atoms in both alcohols. ResearchGate. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. microbenotes.com [microbenotes.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. 1H and 13C NMR spectral characterization of some novel 7H-1,2,4-triazolo[3, 4-b] [1,3,4] thiadiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Structure-Activity Relationship Studies of Thiazole Analogs
Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a "privileged scaffold" in drug design.[1] Thiazole derivatives are found in a wide array of FDA-approved drugs and exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The versatility of the thiazole ring allows for the strategic placement of various substituents, enabling the fine-tuning of a compound's pharmacological profile.
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development.[4] By systematically modifying the chemical structure of a molecule and evaluating the resulting changes in biological activity, researchers can identify the key molecular features responsible for a desired therapeutic effect.[5] This iterative process of design, synthesis, and testing is crucial for optimizing lead compounds to enhance potency, improve selectivity, and minimize off-target effects.[5]
This comprehensive guide provides a detailed framework for the experimental design of SAR studies focused on thiazole analogs. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this important class of compounds. We will delve into the practical aspects of designing and synthesizing a focused library of thiazole analogs, provide step-by-step protocols for key biological assays, and explore the integration of computational modeling to accelerate the drug discovery process.
I. Design and Synthesis of a Focused Thiazole Analog Library
A successful SAR campaign begins with the thoughtful design of a library of analogs that systematically explores the chemical space around a lead thiazole scaffold. The goal is to introduce structural diversity at specific positions of the thiazole ring to probe their influence on biological activity.[6]
A. Strategic Considerations for Analog Design
Before embarking on synthesis, it is crucial to define the objectives of the SAR study. Key questions to consider include:
-
Which positions on the thiazole ring will be modified? The 2, 4, and 5 positions of the thiazole ring are common points for substitution.
-
What types of substituents will be introduced? A range of substituents should be explored to probe the effects of electronic properties (electron-donating vs. electron-withdrawing), steric bulk, lipophilicity, and hydrogen bonding potential.
-
Will bioisosteric replacements be employed? Replacing a functional group with another that has similar physical or chemical properties can lead to improved potency or pharmacokinetic properties.
B. Synthetic Protocol: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives.[7] It involves the condensation of an α-haloketone with a thioamide. This method is well-suited for the creation of a diverse library of analogs by varying both the α-haloketone and the thioamide starting materials.
Protocol: General Procedure for Hantzsch Thiazole Synthesis of an Analog Library
-
Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Thioamide: Add the desired thioamide (1.0-1.2 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the synthesized thiazole analogs using techniques such as NMR (1H and 13C), mass spectrometry, and elemental analysis.
Diversity-Oriented Synthesis: To generate a library, this general procedure can be performed in parallel using a variety of α-haloketones and thioamides. For example, by using a single α-haloketone and a panel of different thioamides, a series of analogs with modifications at the 2-position of the thiazole ring can be synthesized.[7] Conversely, using a single thioamide and a variety of α-haloketones will generate analogs with diversity at the 4- and 5-positions.
II. Biological Evaluation of Thiazole Analogs
The biological evaluation of the synthesized thiazole analogs is the core of the SAR study. The choice of assays will depend on the therapeutic target of interest. The following are detailed protocols for common assays used to assess the activity of thiazole derivatives.
A. In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric assay used to assess cell viability and is a common first-line screen for anticancer drug candidates. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole analogs in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each analog by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8]
Troubleshooting Common MTT Assay Issues:
-
High background: This may be due to microbial contamination or interference from phenol red in the culture medium.[9] Using a phenol red-free medium during the MTT incubation can help.[9]
-
Inconsistent replicates: This can result from uneven cell seeding or pipetting errors.[10] Ensure thorough mixing of the cell suspension before seeding and use calibrated pipettes.
-
Formazan crystals not dissolving: Increase the shaking time after adding the solubilizing agent or gently pipette up and down to aid dissolution.
B. Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
For thiazole analogs designed as antimicrobial agents, determining the Minimum Inhibitory Concentration (MIC) is a crucial step. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiazole analogs in the broth medium. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final inoculum concentration of 2.5 x 105 CFU/mL.
-
Controls: Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
Data Interpretation: A lower MIC value indicates greater antimicrobial activity.[12]
C. In Vitro Enzyme Inhibition Assay: A Kinase Inhibition Case Study
Many thiazole derivatives have been developed as kinase inhibitors for the treatment of cancer and other diseases.[2][13] The following protocol describes a general method for assessing the inhibitory activity of thiazole analogs against a specific kinase.
Protocol: In Vitro Kinase Inhibition Assay
-
Reagents and Buffers: Prepare a kinase reaction buffer containing Tris-HCl, MgCl2, and DTT. Prepare solutions of the purified kinase enzyme, the specific substrate (peptide or protein), and ATP.
-
Compound Preparation: Prepare serial dilutions of the thiazole analogs in the kinase reaction buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase enzyme, the substrate, and the thiazole analog dilutions.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection of Kinase Activity: The amount of phosphorylated substrate can be quantified using various methods, such as radiometric assays (using 32P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[14][15]
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compounds relative to a control reaction with no inhibitor. Determine the IC50 value for each analog by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
III. Integration of Computational Modeling in SAR Studies
Computational modeling plays an increasingly important role in modern drug discovery, enabling researchers to rationalize experimental results and guide the design of new analogs.[16]
A. Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[17][18] It can provide valuable insights into the binding mode of thiazole analogs and help to explain the observed SAR.
Protocol: A Practical Guide to Molecular Docking using AutoDock Vina
-
Preparation of the Receptor: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.[17]
-
Preparation of the Ligand: Generate the 3D structure of the thiazole analog and optimize its geometry using a molecular modeling software.
-
Grid Box Definition: Define a grid box that encompasses the active site of the protein. This defines the search space for the docking simulation.[18]
-
Running the Docking Simulation: Use AutoDock Vina to dock the thiazole analog into the defined grid box.[19] Vina will generate a series of possible binding poses ranked by their predicted binding affinity.
-
Analysis of Results: Visualize the predicted binding poses and analyze the interactions between the thiazole analog and the protein, such as hydrogen bonds and hydrophobic interactions. This information can be used to rationalize the SAR and design new analogs with improved binding affinity.
B. Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a statistical method that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors.[20][21] A well-validated QSAR model can be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.
Protocol: A General Workflow for QSAR Model Development
-
Data Set Preparation: Compile a dataset of thiazole analogs with their corresponding biological activity data (e.g., IC50 or MIC values).[20]
-
Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors that describe its structural and physicochemical properties (e.g., molecular weight, logP, topological indices).
-
Model Building: Use statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical model that relates the molecular descriptors to the biological activity.
-
Model Validation: It is crucial to validate the QSAR model to ensure its predictive power.[22][23] This is typically done using both internal validation (e.g., leave-one-out cross-validation) and external validation (using a separate test set of compounds that were not used to build the model).[24][25]
-
Model Interpretation and Application: A validated QSAR model can be used to predict the activity of new thiazole analogs and to identify the key molecular features that are important for activity.
IV. Data Presentation and SAR Interpretation
A. Tabulating SAR Data
SAR data should be organized in a clear and concise table that allows for easy comparison of the structural modifications and their effects on biological activity.
Table 1: Example SAR Data Table for a Series of Thiazole Analogs
| Compound ID | R1 | R2 | R3 | Biological Activity (IC50, µM) |
| 1a | H | Phenyl | H | 10.5 |
| 1b | CH3 | Phenyl | H | 5.2 |
| 1c | Cl | Phenyl | H | 2.1 |
| 2a | H | 4-Fluorophenyl | H | 1.5 |
| 2b | H | 4-Methoxyphenyl | H | 8.9 |
| 3a | H | Phenyl | CH3 | 15.3 |
B. Interpreting SAR Trends
By analyzing the data in the SAR table, researchers can identify key trends. For example, in the hypothetical data presented in Table 1:
-
Substitution at R1: Introducing a methyl group (1b) or a chlorine atom (1c) at the R1 position leads to an increase in potency compared to the unsubstituted analog (1a). This suggests that this position is sensitive to substitution and that electron-withdrawing groups may be favorable.
-
Substitution at R2: Modification of the phenyl ring at the R2 position has a significant impact on activity. A fluorine substituent (2a) is well-tolerated and improves potency, while a methoxy group (2b) is detrimental. This indicates that electronic and/or steric properties of this substituent are critical.
-
Substitution at R3: The addition of a methyl group at the R3 position (3a) results in a decrease in activity, suggesting that this position may be sterically hindered in the binding site.
These interpretations can then be used to formulate hypotheses about the key interactions between the thiazole analogs and their biological target, which can be further investigated using molecular modeling techniques.
V. Visualizing the SAR Workflow
A clear workflow diagram can help to visualize the iterative process of a SAR study.
Caption: Iterative workflow for structure-activity relationship (SAR) studies of thiazole analogs.
Conclusion
The experimental design for structure-activity relationship studies of thiazole analogs is a multifaceted process that requires a synergistic approach combining rational drug design, synthetic chemistry, biological evaluation, and computational modeling. By systematically exploring the chemical space around a thiazole scaffold and carefully analyzing the resulting biological data, researchers can elucidate the key molecular determinants of activity and rationally design more potent and selective therapeutic agents. The protocols and guidelines presented in this application note provide a robust framework for conducting successful SAR campaigns and accelerating the discovery of novel thiazole-based drugs.
References
-
Fadda, A. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1696. [Link]
-
Gomha, S. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]
-
Khan, I., et al. (2023). Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. Journal of Molecular Structure, 1290, 135933. [Link]
-
Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]
-
van Tonder, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12847. [Link]
-
Omixium. (2024). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
-
Chen, B., et al. (2021). Quantitative structure-activity relationship: a general workflow. ResearchGate. [Link]
-
Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Assay Guidance Manual. (2012). Assay Operations for SAR Support. NCBI Bookshelf. [Link]
-
Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
-
Frontiers in Chemistry. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. [Link]
-
Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Journal of Chemical Information and Modeling, 50(5), 841-851. [Link]
-
CLYTE Technologies. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. [Link]
-
Popiolek, L., et al. (2023). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 28(14), 5462. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
Benfenati, E., et al. (2013). Building QSAR Models: A Practical Guide. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Medicinal Chemistry, 13(1), 58-75. [Link]
-
Madame Curie Bioscience Database. (2000). Modeling Structure-Activity Relationships. NCBI Bookshelf. [Link]
-
Basicmedical Key. (2016). Validation of QSAR Models. Basicmedical Key. [Link]
-
ResearchGate. (n.d.). Flowchart of the quantitative structure-activity relationship (QSAR)... ResearchGate. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Cotoros, M., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 25(1), 529. [Link]
-
Goudjil, M., et al. (2023). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 28(2), 793. [Link]
-
AutoDock Vina 1.2.0 documentation. (n.d.). Basic docking. Read the Docs. [Link]
-
ResearchGate. (2018). Can anyone help me to find out the problems for MTT assay?. ResearchGate. [Link]
-
Guha, R. (2013). On Exploring Structure Activity Relationships. Methods in Molecular Biology, 993, 137-150. [Link]
-
IntechOpen. (2021). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. IntechOpen. [Link]
-
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
Fatemi, M. H., et al. (2022). Comparison of various methods for validity evaluation of QSAR models. Scientific Reports, 12(1), 14327. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Guha, R. (2013). On Exploring Structure Activity Relationships. Methods in Molecular Biology, 993, 137-150. [Link]
-
Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. [Link]
-
Abdel-Ghani, T. M., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. European Journal of Medicinal Chemistry, 245, 114910. [Link]
-
Gramatica, P. (2014). Basic validation procedures for regression models in QSAR and QSPR studies. SciSpace. [Link]
-
Al-Ostath, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4947. [Link]
-
Medicinal Chemistry Class Notes. (n.d.). Quantitative structure-activity relationships (QSAR). Medicinal Chemistry Class Notes. [Link]
-
IntechOpen. (2021). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. IntechOpen. [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]
-
University of Palermo. (n.d.). Molecular Docking Tutorial. University of Palermo. [Link]
-
Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. [Link]
-
Reddit. (2022). struggling with MTT assay. Reddit. [Link]
-
Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. [Link]
-
Gomha, S. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]
-
Neovarsity. (2024). Beginner's Guide to 3D-QSAR in Drug Design. Neovarsity. [Link]
-
Shi, L., et al. (2012). Design and diversity-oriented synthesis of novel 1,4-thiazepan-3-ones fused with bioactive heterocyclic skeletons and evaluation of their antioxidant and cytotoxic activities. Molecules, 17(1), 1015-1031. [Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. clyte.tech [clyte.tech]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. idexx.com [idexx.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. bmglabtech.com [bmglabtech.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Modeling Structure-Activity Relationships - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 20. neovarsity.org [neovarsity.org]
- 21. fiveable.me [fiveable.me]
- 22. researchgate.net [researchgate.net]
- 23. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 24. Comparison of various methods for validity evaluation of QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine
Welcome to the technical support resource for the synthesis of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, which typically proceeds via the Hantzsch thiazole synthesis.[1][2] Our goal is to move beyond simple procedural steps and provide a deep, mechanistic understanding to empower you to troubleshoot effectively and optimize your yield.
This document is structured as a series of questions you might encounter during your work. We will address core protocol execution, troubleshooting common issues like low yield and impurity formation, and frequently asked questions regarding reaction parameters.
Section 1: Baseline Synthesis Protocol
A robust and reproducible protocol is the foundation of any successful synthesis. The following procedure is a well-established method for synthesizing 2-aminothiazole derivatives and serves as our reference point for all troubleshooting discussions.[3]
Experimental Protocol: Hantzsch Synthesis of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of the α-haloketone, 2-bromo-1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one, in a suitable solvent such as absolute ethanol (approx. 10 mL per gram of ketone).
-
Addition of Thiourea: To this stirred solution, add 1.2 to 1.5 equivalents of thiourea.[1] Using a slight excess of thiourea helps to ensure the complete consumption of the limiting α-haloketone.[4]
-
Reaction Execution: Heat the reaction mixture to reflux (for ethanol, this is approximately 78°C) and maintain this temperature for 45-90 minutes.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.
-
Initial Workup & Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. The initial product formed is often the hydrobromide salt of the aminothiazole, which is soluble in the polar solvent.[4] Pour the cooled reaction mixture into a beaker containing a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize the acid and deprotonate the product.[3][4] The free base form of the target compound is significantly less soluble in water and will precipitate.
-
Product Isolation: Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts and excess thiourea.[1]
-
Drying and Purification: Air-dry the collected solid. If further purification is required, recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography can be performed to yield the pure 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine.[5]
Section 2: Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis.
Q1: My final yield is significantly lower than expected. What are the most common causes?
Low yield is a frequent issue that can often be traced back to one of four areas: reactant quality, reaction conditions, side reactions, or workup losses.
-
Reactant Integrity: The α-haloketone starting material is a primary suspect. These molecules can be unstable and degrade upon storage, especially if exposed to light or moisture.[6] Always use freshly prepared or purified α-haloketone if possible. Purity of the thiourea is also critical; ensure it is free from contaminants.
-
Reaction Conditions: The Hantzsch synthesis is sensitive to both temperature and solvent choice.[7]
-
Temperature: Insufficient heat can lead to an incomplete reaction. The formation of the stable, aromatic thiazole ring is the thermodynamic driving force, and adequate thermal energy is required to overcome the activation barriers of intermediate steps.[4]
-
Solvent: The solvent must be able to dissolve the reactants sufficiently. While ethanol is standard, other polar solvents like methanol or isopropanol can be effective.[1][8] In some cases, a mixture of ethanol and water can improve yields by better solubilizing the thiourea.[7]
-
-
Side Reactions: The primary side reaction involves the self-condensation of the α-haloketone. Another potential issue is the formation of isomeric byproducts like 2-imino-2,3-dihydrothiazoles under certain acidic conditions.[8] Ensuring a slight excess of thiourea can help minimize the self-condensation of the ketone.
-
Workup Losses: A critical, often overlooked, source of yield loss occurs during workup. The aminothiazole product is basic and will be protonated in the acidic reaction medium (HBr is a byproduct). This renders it water-soluble as the hydrobromide salt.[4] If you attempt to extract the product before basification, it will remain in the aqueous layer. Complete neutralization to a pH of 8-9 is essential to precipitate the free base for isolation .[3]
Q2: I'm observing multiple spots on my TLC plate post-reaction. What are the likely impurities and how can I minimize them?
Multiple spots on a TLC plate indicate an incomplete reaction or the formation of byproducts. The most common impurities are:
-
Unreacted α-haloketone: This spot will typically have a different Rf value than the product. If present, it suggests the reaction did not go to completion. Consider extending the reaction time or increasing the temperature slightly.
-
Unreacted Thiourea: Thiourea is very polar and may not move far from the baseline on silica gel TLC. It is also water-soluble and should be largely removed during the aqueous workup and washing steps.
-
Self-Condensation Products: The α-haloketone can react with itself, leading to various byproducts. This is more likely if the reaction is run for an excessively long time or at too high a temperature.
-
Isomeric Byproducts: As mentioned, other thiazole-related isomers can sometimes form.
To minimize these, ensure accurate stoichiometry (slight excess of thiourea), monitor the reaction closely by TLC, and avoid unnecessarily long reaction times. Proper purification, such as column chromatography, can be used to separate the desired product from these impurities.[5]
Q3: The reaction seems to be sluggish or has stalled completely. What factors should I investigate?
A stalled reaction is almost always due to an issue with reaction conditions or reactant quality.
-
Verify Temperature: Ensure your heating apparatus is reaching and maintaining the target reflux temperature.
-
Check Stirring: Inadequate stirring can lead to poor mixing and localized concentration gradients, slowing the reaction.
-
Assess Reactant Quality: As discussed, degraded α-haloketone is a common culprit. If you suspect this, perform an NMR or melting point analysis on your starting material to confirm its identity and purity.[5]
-
Solvent Purity: The presence of significant amounts of water in your ethanol (i.e., not using absolute ethanol) can sometimes interfere with the reaction, although some protocols intentionally use aqueous ethanol mixtures.[7] Ensure your solvent meets the requirements of your chosen protocol.
Troubleshooting Workflow Diagram
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
common side products in the synthesis of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine
Welcome to the dedicated technical support center for the synthesis of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Drawing upon established principles of organic chemistry and field-proven insights, this document provides a comprehensive resource for troubleshooting and optimizing your experimental workflow.
I. Introduction to the Synthesis
The synthesis of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine is most commonly achieved via the Hantzsch thiazole synthesis. This robust reaction involves the condensation of an α-haloketone with a thiourea. While generally high-yielding, the specific substitution pattern of the phenyl ring in the target molecule—featuring a methoxy group and two methyl groups—introduces unique challenges related to starting material synthesis, side product formation, and purification.
This guide is structured in a question-and-answer format to directly address the practical issues you may encounter.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations for their root causes and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yields in the Hantzsch synthesis of this particular compound can stem from several factors, primarily related to the stability of the starting materials and the reaction conditions.
-
Purity of the α-Haloketone: The synthesis of the precursor, 2-bromo-1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one, is a critical step. The electron-rich nature of the aromatic ring makes it susceptible to side reactions during bromination.
-
Side Reaction - Ring Bromination: The methoxy and dimethyl substituents strongly activate the aromatic ring towards electrophilic substitution. Under harsh brominating conditions (e.g., excess bromine, high temperatures), competitive bromination of the aromatic ring can occur, leading to a mixture of α-bromo and ring-brominated ketones.
-
Solution: Employ milder brominating agents such as N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) or cupric bromide (CuBr₂). These reagents offer better selectivity for α-bromination over aromatic bromination.
-
-
Reaction Conditions: The Hantzsch condensation itself is sensitive to reaction parameters.
-
Temperature: While heating is generally required, excessive temperatures can lead to the decomposition of thiourea or the formation of polymeric byproducts.
-
Solvent: The choice of solvent is crucial for ensuring the solubility of both the α-haloketone and thiourea. Ethanol is a commonly used solvent, but for substrates with poor solubility, a mixture of ethanol and a co-solvent like DMF or dioxane may be beneficial.
-
Stoichiometry: An excess of thiourea is often used to ensure complete consumption of the α-haloketone. However, a large excess can complicate purification. A molar ratio of 1:1.2 to 1:1.5 (α-haloketone:thiourea) is a good starting point.
-
-
Work-up Procedure: The product, 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine, is basic and will likely exist as a hydrohalide salt in the crude reaction mixture.
-
Incomplete Neutralization: Failure to completely neutralize the reaction mixture during work-up will result in the loss of product in the aqueous phase.
-
Solution: After the reaction is complete, carefully neutralize the mixture with a base such as sodium bicarbonate or ammonium hydroxide to a pH of 8-9 to precipitate the free amine.
-
Question 2: I am observing multiple spots on my TLC analysis of the crude product, even after a seemingly successful reaction. What are these impurities?
Answer:
The presence of multiple spots on TLC is a common observation and can be attributed to several potential side products.
-
Unreacted Starting Materials: The most straightforward impurities are unreacted 2-bromo-1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one and thiourea.
-
Isomeric Byproducts: Under certain conditions, particularly acidic environments, the Hantzsch synthesis can yield isomeric impurities.
-
2-Imino-2,3-dihydrothiazole: The initial cyclization product is a thiazoline intermediate, which then dehydrates to the aromatic thiazole. If the reaction conditions are not optimal, this intermediate or its tautomer, a 2-imino-2,3-dihydrothiazole, may be present in the final product mixture.
-
-
Dimeric and Polymeric Byproducts: The reactive nature of the starting materials and intermediates can lead to the formation of higher molecular weight species.
-
Bis-thiazoles: Self-condensation of the α-haloketone or reaction of the product with remaining starting material can potentially lead to the formation of bis-thiazole structures.
-
-
Byproducts from the α-Haloketone Synthesis: As mentioned previously, impurities from the bromination step, such as ring-brominated ketones, will carry through to the final reaction and result in the corresponding ring-brominated 2-aminothiazole derivatives.
Question 3: Purification of the final product is proving difficult. Recrystallization is not giving a pure compound, and column chromatography is resulting in significant product loss. What are my options?
Answer:
Purifying 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine can be challenging due to the potential for closely related impurities and the basic nature of the amino group.
-
Recrystallization:
-
Solvent Selection: A single solvent may not be sufficient for effective purification. A systematic approach to solvent screening is recommended. Start with common solvents like ethanol, isopropanol, and ethyl acetate. If a single solvent is ineffective, try a two-solvent system (e.g., ethanol/water, ethyl acetate/hexanes). The goal is to find a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature, while the impurities remain in solution.
-
-
Column Chromatography:
-
Stationary Phase: Standard silica gel can sometimes lead to product tailing and decomposition due to the basicity of the 2-amino group. Using deactivated silica (e.g., by adding 1% triethylamine to the eluent) can significantly improve the separation. Alternatively, alumina (basic or neutral) can be a better choice of stationary phase for basic compounds.
-
Eluent System: A gradient elution is often more effective than an isocratic elution for separating closely related compounds. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.
-
-
Acid-Base Extraction:
-
This technique can be very effective for removing non-basic impurities. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The basic 2-aminothiazole will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be washed with fresh organic solvent, and the pH carefully adjusted back to basic (pH 8-9) with a base like NaOH or NaHCO₃ to precipitate the pure product, which can then be collected by filtration.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the methoxy and dimethyl groups on the phenyl ring in this synthesis?
A1: These electron-donating groups increase the electron density of the phenyl ring. While this can be advantageous for some reactions, in the context of the Hantzsch synthesis, it primarily increases the susceptibility of the ring to electrophilic attack. This is a key consideration during the α-bromination of the precursor ketone, where ring bromination can become a significant side reaction.
Q2: Can I use other halogens besides bromine for the α-haloketone?
A2: Yes, α-chloroacetophenones can also be used in the Hantzsch synthesis. The reactivity of the α-haloketone follows the order I > Br > Cl. While α-bromoacetophenones are most commonly used due to their good balance of reactivity and stability, α-chloroacetophenones can sometimes offer better selectivity and are less lachrymatory. The reaction with α-chloroacetophenones may require more forcing conditions (higher temperatures or longer reaction times).
Q3: How can I confirm the structure of my final product and identify any impurities?
A3: A combination of analytical techniques is essential for unambiguous structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the overall structure of the desired product. The chemical shifts and coupling patterns of the aromatic and thiazole protons will be characteristic. For identifying impurities, 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for piecing together the structures of unknown side products.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the product, confirming its elemental composition. LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful tool for separating the components of the crude reaction mixture and obtaining mass spectra for each, aiding in the identification of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the final product and for separating closely related impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.
IV. Experimental Protocols & Visualizations
Protocol 1: Synthesis of 2-Bromo-1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one
-
To a solution of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one (1 equivalent) in a suitable solvent (e.g., chloroform or ethyl acetate), add cupric bromide (2.2 equivalents).
-
Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the copper salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude α-bromoketone, which can be used in the next step without further purification or purified by recrystallization from ethanol.
Protocol 2: Hantzsch Synthesis of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine
-
Dissolve 2-bromo-1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one (1 equivalent) in ethanol.
-
Add thiourea (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 3-5 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and then neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is 8-9.
-
The product will precipitate out of solution. Collect the solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography as described in the troubleshooting section.
Visualizing the Hantzsch Synthesis and Potential Side Products
Caption: Hantzsch synthesis workflow and potential side reactions.
V. Data Summary
| Compound | Potential Side Product | Typical Analytical Signature (¹H NMR) | Recommended Purification Strategy |
| 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine | Unreacted α-haloketone | Singlet around 4.5 ppm (-CH₂Br) | Column chromatography, Acid-base extraction |
| Ring-brominated thiazole | Complex aromatic region, additional singlet/doublet | Column chromatography (gradient elution) | |
| 2-Imino-2,3-dihydrothiazole | May show different NH proton shifts and aliphatic protons | Careful pH control during work-up, Column chromatography | |
| Bis-thiazole | Higher molecular weight in MS, complex NMR | Column chromatography, Preparative HPLC |
VI. References
-
Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus Acetessigäther und verwandten Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131. [Link]
-
Metzger, J. V. (Ed.). (2004). The Chemistry of Heterocyclic Compounds, Thiazole and Its Derivatives. John Wiley & Sons. [Link]
-
Larina, L. I., & Lopyrev, V. A. (2009). Modern problems of thiazole chemistry. Russian Chemical Reviews, 78(4), 337-355. [Link]
-
Gomtsyan, A. (2012). Heterocycles in drugs and drug discovery. Chemistry of Heterocyclic Compounds, 48(1), 7-10. [Link]
-
Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 8, 397-475. [Link]
addressing poor reproducibility in biological assays with 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine
Welcome to the technical support resource for 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address the challenges of poor reproducibility in biological assays involving this novel aminothiazole compound. As a scientist, you understand that robust and reproducible data is the cornerstone of credible research. Novel small molecules, while promising, often introduce variability into established assay systems. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues, optimize your experimental design, and ensure the integrity of your results.
Our approach is built on explaining the causality behind experimental choices, empowering you not just to follow steps, but to build self-validating experimental systems.
Section 1: Compound Quality Control & Handling - The First Source of Variability
Before any biological experiment, ensuring the quality and consistent handling of your small molecule is paramount. Variability introduced at this stage will cascade through all subsequent experiments.
FAQs on Compound Handling
Question: My IC50 values are inconsistent between experiments. I suspect a solubility issue. How can I confirm this and what is the best practice for solubilizing 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine?
Answer: This is the most common source of irreproducibility for novel compounds. Inconsistent solubility leads to an unknown and variable effective concentration in your assay.
-
Causality: The compound's planar aromatic rings suggest potential for poor aqueous solubility. If the compound crashes out of solution in your aqueous assay buffer, the actual concentration available to interact with the target is much lower than your calculated concentration. This precipitation can be invisible to the naked eye.
-
Troubleshooting & Best Practices:
-
Solvent Selection: Start with 100% Dimethyl Sulfoxide (DMSO). Thiazole-based compounds are generally soluble in organic solvents like DMSO, ethanol, and dimethyl formamide (DMF).[1]
-
High-Concentration Stock: Prepare a high-concentration stock solution, for example, 10 mM in 100% anhydrous DMSO. Anhydrous DMSO is critical as water can reduce the solubility of hydrophobic compounds over time.
-
Visual Solubility Check: After creating your stock, visually inspect it against a light source for any particulates. Centrifuge the vial at high speed (e.g., >10,000 x g) for 5-10 minutes. If a pellet forms, the compound is not fully dissolved at that concentration.
-
Assay Dilution Strategy: When preparing your working solutions, perform serial dilutions of your high-concentration stock in 100% DMSO first. Only in the final step should you dilute into your aqueous assay buffer. This minimizes the time the compound spends in a low-percentage organic solvent environment where it is most likely to precipitate.
-
Final DMSO Concentration: Crucially, ensure the final concentration of DMSO is identical across all wells in your assay plate (including positive, negative, and vehicle controls). A common recommendation is to keep the final DMSO concentration at or below 0.5% to avoid solvent-induced artifacts in biological assays.[2]
-
Question: How should I store my compound stock solution to prevent degradation?
Answer: The stability of your compound is a critical variable. Degradation reduces the concentration of the active molecule, leading to a perceived loss of potency over time.
-
Causality: The thiazole ring, while generally stable, can be susceptible to degradation under improper storage conditions (e.g., exposure to light, repeated freeze-thaw cycles, or moisture).
-
Troubleshooting & Best Practices:
-
Storage Conditions: Store the 100% DMSO stock solution at -20°C or -80°C. For long-term storage, -80°C is preferable.[1]
-
Aliquoting: Prepare small, single-use aliquots of your stock solution. This prevents the degradation that can be caused by repeated freeze-thaw cycles.
-
Inert Gas: For maximum stability, you can overlay the DMSO stock with an inert gas like argon or nitrogen before capping and freezing. This displaces oxygen and prevents oxidation.
-
Desiccation: Store vials in a desiccated container to protect from moisture, which can compromise both the compound and the anhydrous nature of the DMSO.
-
Section 2: Troubleshooting Biochemical Kinase Assays
Kinase inhibition is a common application for aminothiazole scaffolds.[3] However, obtaining reproducible data requires careful assay design and troubleshooting.
Troubleshooting Guide for Inconsistent Kinase Assay Results
| Problem | Potential Cause | Recommended Solution & Explanation |
| High Variability Between Replicate Wells (High %CV) | 1. Pipetting Error: Inaccurate or inconsistent dispensing of small volumes. 2. Inadequate Mixing: Reagents not uniformly distributed in the well. 3. Edge Effects: Evaporation from wells on the plate perimeter. | 1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like enzyme stocks. Ensure consistent tip immersion depth.[4] 2. Gently mix the plate on an orbital shaker after reagent addition. Avoid introducing bubbles.[4] 3. Avoid using the outer wells. Fill them with 1X PBS or water to create a humidity barrier.[4] |
| Shifting IC50 Value | 1. Compound Instability/Precipitation: See Section 1. 2. Reagent Degradation: ATP, enzyme, or substrate has lost activity. 3. Variable Incubation Time: Inconsistent timing between reagent addition and signal reading. | 1. Prepare fresh dilutions of the compound from a properly stored aliquot for every experiment. 2. Aliquot and store all reagents according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles of the kinase enzyme. Run a control plate with a known standard inhibitor to verify reagent performance. 3. Use a multichannel pipette or automated liquid handler to minimize timing differences across the plate. Read all plates at the exact same incubation endpoint. |
| No Inhibition Observed | 1. Incorrect Kinase/Substrate Pair: The compound is not an inhibitor for this specific kinase. 2. Inactive Compound: The compound has degraded. 3. Assay Interference: The compound interferes with the detection method (e.g., fluorescence quenching). | 1. Verify the compound's target from literature or primary screening data. 2. Test a fresh powder or a new aliquot of the compound stock. 3. Run a control experiment without the enzyme to see if the compound itself affects the assay signal. If it does, you may need to switch to an orthogonal detection method (e.g., from a fluorescence-based to a luminescence-based assay).[5] |
Section 3: Troubleshooting Cell-Based Assays
Cell-based assays introduce biological variability, which requires rigorous standardization to control.[6][7]
FAQs on Cell-Based Assay Reproducibility
Question: I'm seeing a dose-response curve in my biochemical assay, but in my cell-based assay, the compound shows no effect or high toxicity even at low concentrations. What could be the cause?
Answer: This discrepancy is common and highlights the difference between an isolated biochemical system and a complex cellular environment.
-
Causality & Troubleshooting:
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. Solution: While difficult to modify for the compound itself, ensure your assay duration is sufficient for potential uptake. You can also research formulation strategies, though this is an advanced approach.
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp). Solution: Test your compound in the presence of a known efflux pump inhibitor (e.g., verapamil) to see if potency is restored.
-
Off-Target Cytotoxicity: The compound could be hitting an unintended target that is essential for cell survival, leading to toxicity that masks the intended target-specific effect.[8] Solution: Perform a simple cytotoxicity assay (e.g., CellTiter-Glo®) in parallel with your functional assay. If you see toxicity at concentrations where you expect to see a functional effect, this indicates an off-target issue.
-
Metabolic Instability: The compound may be rapidly metabolized and inactivated by cellular enzymes. Solution: This requires more advanced DMPK (Drug Metabolism and Pharmacokinetics) studies, but it is a key consideration in drug development.
-
Question: My cell-based assay results are highly variable from week to week. How can I improve consistency?
Answer: Cell culture itself is a major source of variability. Treating cells as reagents with strict quality control is essential for reproducibility.[7]
-
Causality & Best Practices:
-
Cell Passage Number: Cells can undergo phenotypic drift at high passage numbers, altering their response to stimuli.[7] Solution: Establish a "cell banking" system. Create a large batch of low-passage cells and freeze them in single-use vials. For each experiment, thaw a new vial and use the cells for a limited number of passages (e.g., 3-5 passages post-thaw).
-
Seeding Density & Confluency: The physiological state of the cells, which is dependent on their confluency, can dramatically affect their response. Solution: Perform a cell titration experiment to determine the optimal seeding density for your assay. Always seed cells at the same density and treat them with the compound when they are at the same level of confluency (e.g., 70-80%).
-
Reagent Consistency: Variations in serum batches or media formulations can alter cell behavior. Solution: Purchase a large lot of fetal bovine serum (FBS), test it to ensure it supports your assay, and then use that single lot for the duration of your study. Use consistent, high-quality media and reagents.
-
Mycoplasma Contamination: Mycoplasma is a common, often undetected, contamination that can profoundly alter cell physiology and experimental results.[9] Solution: Test your cell cultures for mycoplasma regularly (e.g., monthly) using a PCR-based kit.
-
Section 4: Standard Operating Protocols (SOPs)
Following detailed, validated protocols is key to minimizing experimental error.
SOP 1: Preparation of Compound Stock and Dilution Plates
-
Objective: To prepare a 10 mM primary stock solution and a serially diluted plate for use in biological assays.
-
Materials:
-
4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine (solid)
-
Anhydrous DMSO
-
Calibrated pipettes
-
Sterile microcentrifuge tubes
-
96-well polypropylene plate
-
-
Procedure:
-
Calculate the mass of the compound required to make 1 mL of a 10 mM stock solution.
-
Weigh the solid compound and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex for 2-3 minutes until the solid is completely dissolved. Visually inspect for particulates.
-
Centrifuge the tube at >10,000 x g for 5 minutes to pellet any undissolved material.
-
Carefully transfer the supernatant to a new, sterile tube. This is your 10 mM primary stock.
-
Prepare single-use 20 µL aliquots and store at -80°C.
-
For the dilution plate, add 100 µL of 100% DMSO to column 1 and 50 µL of 100% DMSO to columns 2-12 of a 96-well plate.
-
Add 10 µL of the 10 mM stock to the 100 µL in column 1 and mix well. This is your top concentration.
-
Transfer 50 µL from column 1 to column 2, mix well. Continue this 1:2 serial dilution across the plate to column 11. Do not add compound to column 12 (vehicle control).
-
SOP 2: Generic Kinase Inhibition Assay (Luminescence-Based, e.g., ADP-Glo™)
-
Objective: To determine the IC50 value of the compound against a specific protein kinase. This protocol is based on the principles of the Promega ADP-Glo™ assay.[10]
-
Assay Principle: The assay measures the amount of ADP produced in a kinase reaction. As the inhibitor concentration increases, kinase activity decreases, leading to less ADP production and a lower luminescent signal.
-
Procedure:
-
Kinase Reaction (5 µL volume):
-
Add 2.5 µL of 2X Kinase/Substrate/ATP solution to all wells of a 384-well white assay plate.
-
Add 2.5 µL of the serially diluted compound (from the dilution plate) or vehicle control (100% DMSO) to the appropriate wells.
-
Mix on a plate shaker for 1 minute.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which drives a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized response vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Z'-factor for the assay plate to ensure its robustness. A Z' > 0.5 is considered an excellent assay.[11]
-
-
Section 5: Visual Guides & Workflows
Diagram 1: General Workflow for Characterizing a Novel Inhibitor
Caption: A logical workflow from initial compound quality control to biochemical and cellular characterization.
Diagram 2: Troubleshooting Inconsistent IC50 Values
Caption: A decision tree to systematically diagnose sources of variability in IC50 determination.
Diagram 3: Hypothetical Kinase Signaling Pathway
Caption: A hypothetical pathway illustrating on-target inhibition and potential off-target effects.
References
- This reference is not used in the text.
-
PubChem. (n.d.). 2-Amino-4-(4-methoxyphenyl)thiazole. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- This reference is not used in the text.
-
Oreate AI Blog. (2023, December 30). Understanding Assay Development: The Backbone of Drug Discovery. Oreate. Retrieved January 26, 2026, from [Link]
-
An, S., & Fu, L. (2018). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Journal of Drug Targeting, 26(5-6), 448-457. Retrieved January 26, 2026, from [Link]
-
National Center for Advancing Translational Sciences. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Retrieved January 26, 2026, from [Link]
- This reference is not used in the text.
-
PubChem. (n.d.). 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Abdelrahim, A. (2021). Why can't I get reproducible results in cell based assays? ResearchGate. Retrieved January 26, 2026, from [Link]
-
Cole-Parmer. (2024, August 5). The Steps of Assay Development and Screening in Early Drug Discovery. Retrieved January 26, 2026, from [Link]
-
Farnaby, W., et al. (2019). Proteolysis Targeting Chimeras With Reduced Off-targets. ResearchGate. Retrieved January 26, 2026, from [Link]
-
PharmiWeb.com. (2024, April 22). Challenges in Small Molecule Targeted Drug Development. Retrieved January 26, 2026, from [Link]
- This reference is not used in the text.
-
An, W. F. (2021). Treating Cells as Reagents to Design Reproducible Assays. SLAS Discovery, 26(9), 1141-1150. Retrieved January 26, 2026, from [Link]
-
Al-Ostoot, F. H., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(4), 985. Retrieved January 26, 2026, from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved January 26, 2026, from [Link]
- This reference is not used in the text.
- This reference is not used in the text.
- This reference is not used in the text.
-
Dispendix. (2024, April 9). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Retrieved January 26, 2026, from [Link]
- This reference is not used in the text.
- This reference is not used in the text.
-
Taveras, A. G. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research, 30(3), 1037. Retrieved January 26, 2026, from [Link]
-
Horvath, P., et al. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Molecular Biosciences, 6, 133. Retrieved January 26, 2026, from [Link]
- This reference is not used in the text.
- This reference is not used in the text.
- This reference is not used in the text.
-
Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Retrieved January 26, 2026, from [Link]
- This reference is not used in the text.
- This reference is not used in the text.
- This reference is not used in the text.
-
Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Retrieved January 26, 2026, from [Link]
- This reference is not used in the text.
- This reference is not used in the text.
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 26, 2026, from [Link]
- This reference is not used in the text.
-
Ghorab, M. M., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Molecules, 27(7), 2212. Retrieved January 26, 2026, from [Link]
- This reference is not used in the text.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Assay Development: 5 Considerations and 8 Fundamentals [labome.com]
- 6. researchgate.net [researchgate.net]
- 7. Treating Cells as Reagents to Design Reproducible Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 10. promega.com [promega.com]
- 11. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
preventing the degradation of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine in solution
Welcome to the technical support center for 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. By understanding the potential stability issues and implementing the recommended procedures, you can ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Stability of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine
4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine is a molecule of interest in various research fields due to the prevalence of the 2-aminothiazole scaffold in biologically active compounds.[1][2] The stability of this compound in solution is paramount for obtaining reproducible data in biological assays and for the development of potential therapeutic agents. The structure, featuring an electron-rich aromatic ring and a reactive 2-aminothiazole moiety, presents specific stability challenges that must be addressed.
This guide will walk you through the common stability issues, provide troubleshooting advice, and offer detailed protocols for handling and stability testing.
Frequently Asked Questions (FAQs)
Q1: I'm observing a change in the color of my stock solution of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine over time. What could be the cause?
A1: Discoloration of aromatic amine solutions is a common indicator of degradation, often due to oxidation.[3] The 2-aminothiazole ring and the electron-rich methoxy- and dimethyl-substituted phenyl ring are susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
Q2: My compound seems to be losing potency in my biological assays. Could this be related to degradation?
A2: Yes, a loss of potency is a strong indication that the parent compound is degrading into inactive or less active species. Degradation can occur through various pathways, including oxidation, hydrolysis, or photodegradation, altering the chemical structure of the molecule and thereby reducing its ability to interact with its biological target.
Q3: What are the primary factors that can cause the degradation of this compound in solution?
A3: The main factors influencing the stability of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine in solution are:
-
Solvent: The choice of solvent can significantly impact stability. Protic solvents may participate in degradation reactions, while certain aprotic solvents like DMSO can also promote degradation over time.
-
pH: The stability of aromatic amines can be pH-dependent. Acidic conditions may lead to hydrolysis, while basic conditions could potentially catalyze other degradation pathways.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to UV or even ambient light can induce photodegradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
Q4: What is the recommended solvent for preparing stock solutions?
A4: While DMSO is a common solvent for initial solubilization, long-term storage in DMSO can be problematic for some 2-aminothiazoles, leading to degradation.[4] For short-term use, freshly prepared DMSO solutions are acceptable. For longer-term storage, consider using a co-solvent system with ethanol, as ethanol has been shown to be a more stable medium for some primary aromatic amines.[5] However, the solubility of your compound in ethanol must be verified. It is crucial to prepare fresh solutions for sensitive experiments and to minimize the storage time of solutions.
Q5: How should I store my solutions to minimize degradation?
A5: To minimize degradation, solutions of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine should be stored under the following conditions:
-
Temperature: Store at -20°C or lower.[4] Avoid repeated freeze-thaw cycles.[4]
-
Light: Protect from light by using amber vials or by wrapping the vials in aluminum foil.
-
Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial to minimize contact with oxygen.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Solution turns yellow/brown | Oxidative degradation | 1. Prepare fresh stock solutions. 2. Store solutions under an inert atmosphere (argon or nitrogen). 3. Add an antioxidant (e.g., a small amount of ascorbic acid or BHT), but verify its compatibility with your experimental system. |
| Precipitate forms in the solution upon storage | Degradation to a less soluble product or poor initial solubility. | 1. Confirm the initial solubility of the compound in the chosen solvent. 2. If degradation is suspected, analyze the precipitate by LC-MS to identify it. 3. Consider a different solvent system or prepare fresh solutions more frequently. |
| Inconsistent results in biological assays | Degradation of the compound leading to variable concentrations of the active molecule. | 1. Always use freshly prepared solutions for critical experiments. 2. Perform a stability check of your compound under your specific assay conditions (e.g., in your cell culture media at 37°C). 3. Quantify the compound concentration by HPLC before each experiment. |
| Appearance of new peaks in HPLC analysis | Chemical degradation of the compound. | 1. Identify the degradation products using LC-MS/MS. 2. Based on the identified products, adjust storage and handling conditions (e.g., change solvent, pH, protect from light). |
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing effective stabilization strategies. Based on the chemical structure of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine, the following degradation pathways are plausible:
Oxidation
The electron-rich nature of the molecule makes it susceptible to oxidation. The primary sites of oxidation are likely the amino group and the thiazole ring.
Caption: Plausible oxidative degradation pathways.
Photodegradation
Aromatic and heterocyclic systems can be sensitive to light, leading to the formation of reactive intermediates and subsequent degradation products.
Caption: General photodegradation workflow.
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Solvent Selection: Whenever possible, use freshly distilled or HPLC-grade solvents. If using DMSO, use anhydrous grade.
-
Weighing: Accurately weigh the required amount of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine in a clean, dry vial.
-
Dissolution: Add the chosen solvent to achieve the desired concentration. If necessary, sonicate briefly to aid dissolution.
-
Inert Atmosphere: Gently bubble argon or nitrogen gas through the solution for 1-2 minutes to displace dissolved oxygen.
-
Sealing: Tightly cap the vial. For long-term storage, use vials with PTFE-lined caps.
-
Light Protection: Wrap the vial in aluminum foil or store it in a light-blocking container.
-
Storage: Store the solution at -20°C or below.
-
Usage: When using the solution, allow it to thaw completely and vortex gently before use. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.
Protocol 2: Basic Stability Assessment Using HPLC
This protocol provides a framework for assessing the stability of your compound under specific conditions.
-
Preparation of Test Solutions:
-
Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest.
-
Prepare separate solutions in different buffers to assess pH stability (e.g., pH 3, 7, and 9).
-
Aliquots of these solutions will be subjected to different stress conditions.
-
-
Stress Conditions:
-
Thermal Stress: Incubate aliquots at elevated temperatures (e.g., 40°C, 60°C) and at your intended storage temperature (e.g., 4°C, -20°C).
-
Photostability: Expose an aliquot to a controlled light source (e.g., a photostability chamber) and keep a control aliquot in the dark.
-
Oxidative Stress: Prepare a solution in the presence of a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide) to simulate oxidative conditions.
-
-
Time Points:
-
Analyze the solutions at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
-
HPLC Analysis:
-
Use a suitable reversed-phase HPLC method to separate the parent compound from potential degradation products.
-
Monitor the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (T=0).
-
-
Data Analysis:
-
Plot the percentage of the remaining compound versus time for each condition.
-
This will provide a preliminary assessment of the compound's stability under different environmental stresses.
-
Caption: Workflow for a basic stability assessment study.
Concluding Remarks
The stability of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine is a critical factor for the success of your research. By understanding the potential for degradation and by implementing careful handling and storage procedures, you can ensure the quality and reliability of your experimental data. If you continue to experience stability issues, a more in-depth forced degradation study may be necessary to fully characterize the degradation pathways and to develop a more robust formulation or handling protocol.
References
-
Al-Ostoot, F.H., Al-Ghorbani, M., Othman, A.A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135451957, 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine. Retrieved from [Link].
-
Zweckstetter, M., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry & Medicinal Chemistry, 11(19), 2089-2093. Available at: [Link]
- Google Patents. (1960). Stabilization of aromatic amines. US2927136A.
-
Eke, Z., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Chemistry, 395, 133575. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2927136A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 4. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
enhancing the stability of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine for long-term storage
Welcome to the dedicated technical support guide for ensuring the long-term stability of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals who are working with this promising molecule. The inherent reactivity of the 2-aminothiazole scaffold, while beneficial for its biological activity, presents unique challenges for storage and formulation.[1][2] This guide provides in-depth, experience-driven answers and protocols to help you anticipate, troubleshoot, and mitigate stability issues.
Section 1: Understanding the Inherent Instability of the Molecule
A thorough understanding of the molecule's structure is the first step toward predicting and preventing degradation. The stability of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine is influenced by several key functional groups.
Q1: What are the primary chemical moieties in this compound that are susceptible to degradation?
The molecule's susceptibility to degradation arises from three main structural features:
-
The 2-Aminothiazole Ring: This heterocyclic system is electron-rich and contains both sulfur and nitrogen atoms. The sulfur atom can be oxidized to sulfoxides or sulfones, while the entire ring system can be susceptible to cleavage under harsh conditions.
-
The Exocyclic Amine Group (-NH₂): Aromatic amines are well-known to be prone to oxidation, which can lead to the formation of colored impurities and a decrease in potency.[3] This group also makes the molecule's solubility and stability pH-dependent.
-
The Substituted Phenyl Ring: The methoxy and dimethyl substituents are electron-donating, which activates the aromatic ring. While this can be key for biological function, it also makes the ring more susceptible to oxidative and photolytic degradation pathways.
Q2: What are the most likely degradation pathways for this compound?
Based on its structure, the compound is primarily vulnerable to oxidation and photodegradation. Hydrolysis may occur under extreme pH conditions but is generally a lesser concern for this scaffold compared to esters or amides.
-
Oxidative Degradation: Exposure to atmospheric oxygen, heat, or trace metal ions can initiate oxidation. The primary targets are the exocyclic amine and the electron-rich thiazole and phenyl rings. This pathway is often the cause of sample discoloration (e.g., turning yellow or brown).
-
Photodegradation: Thiazole-containing compounds with aryl substituents can be susceptible to degradation upon exposure to light, particularly UV light.[4] A known mechanism for structurally related thiazoles involves a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition, leading to an unstable endoperoxide that rearranges and cleaves the thiazole ring.[5] This can result in significant and complex structural changes to the molecule.
Caption: Key degradation pathways for the target compound.
Section 2: Recommended Storage Conditions (The First Line of Defense)
Proper storage is the most critical and straightforward method to ensure the long-term stability of your compound. Deviations from these conditions can accelerate degradation and compromise experimental results.
Q3: What are the ideal routine storage conditions for 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine?
To minimize degradation, the following conditions are strongly recommended. These are based on best practices for storing amine-containing, potentially photosensitive active pharmaceutical ingredients (APIs).[6]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of all chemical degradation pathways, particularly oxidation. For very long-term storage (>1 year), consider -20°C . |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, directly inhibiting oxidative degradation. This is crucial after the container has been opened. |
| Light | Protect from Light | Store in amber vials or wrap containers in aluminum foil to prevent photodegradation.[5] |
| Humidity | Dry/Desiccated | Amines can be hygroscopic; moisture can accelerate degradation and may facilitate reactions with other components in a mixture.[6] |
| Container | Tightly-sealed, glass vials | Prevents exposure to air and moisture. Glass is generally more inert than plastic for long-term storage of organic compounds. |
Section 3: Troubleshooting Guide for Observed Degradation
This section addresses specific issues you may encounter during your experiments.
Q4: My solid compound is showing discoloration (e.g., turning yellow or brown) over time. What is the likely cause and how can I fix it?
-
Causality: Discoloration is a classic indicator of oxidative degradation. The formation of oxidized species, particularly on the aromatic amine, often creates chromophores that absorb visible light, resulting in a colored appearance. This is likely accelerated by repeated exposure to air each time the container is opened.
-
Solution & Protocol:
-
Inert Atmosphere: Immediately aliquot the material. For the bulk sample, flush the headspace of the container with an inert gas like argon or nitrogen before sealing.
-
Antioxidant Addition (for solutions): If you are preparing a stock solution for long-term storage, consider adding a suitable antioxidant. Aminothiazole derivatives have shown susceptibility to free radicals, and antioxidants can effectively scavenge these reactive species.[7][8] See Section 5 for recommended antioxidants.
-
Re-purification: If the discoloration is significant, the material's purity is compromised. It should be re-purified (e.g., by column chromatography or recrystallization) and then stored under the ideal conditions outlined in Section 2.
-
Q5: I'm seeing new peaks in my HPLC/LC-MS analysis of a stored sample. How do I identify the degradants?
-
Causality: The appearance of new, smaller peaks (or a decrease in the main peak's area percent) is quantitative evidence of degradation. To develop a stability-indicating method and understand the degradation pathway, you must perform a forced degradation study.[9][10]
-
Solution & Protocol: Conduct a forced degradation study as detailed in Protocol 4.1 . This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light) to generate the potential degradation products.
-
Why this works: This study helps you understand which conditions are most detrimental. By analyzing the stressed samples with a high-resolution method like LC-MS/MS, you can obtain mass information and fragmentation patterns to elucidate the structures of the degradants.[5] This confirms that your analytical method is "stability-indicating," meaning it can separate the intact drug from its breakdown products.
-
Q6: My solid formulation containing the compound is failing stability tests. Could my excipients be the cause?
-
Causality: Absolutely. Excipients are not always inert and can react with the API. For an API with a primary or secondary amine group, the most common culprit is a Maillard reaction with reducing sugars (e.g., lactose). This reaction leads to the formation of a glycosylamine and subsequent degradation products, often accompanied by browning.
-
Solution & Protocol:
-
Review Formulation: Check your formulation for common reactive excipients, especially lactose.
-
Conduct Compatibility Screening: Perform an excipient compatibility study as described in Protocol 4.2 . This involves mixing your API with individual excipients, adding a small amount of water to accelerate potential reactions, and storing them at an elevated temperature (e.g., 40°C/75% RH) for a set period (e.g., 2-4 weeks). Analyze the samples by HPLC to look for new degradants or a significant loss of the parent API.
-
Reformulate: If an incompatibility is found, replace the problematic excipient. For example, substitute lactose with a non-reducing sugar like sucrose or a sugar alcohol like mannitol.
-
Section 4: Experimental Protocols for Stability Assessment
These protocols provide a framework for systematically evaluating the stability of your compound.
Protocol 4.1: Forced Degradation Study
This study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[10]
Caption: Workflow for a comprehensive forced degradation study.
Methodology:
-
Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like acetonitrile/water.
-
Stress Conditions: Expose aliquots of the stock solution (and the solid powder for thermal/photo stress) to the conditions listed in the table below. The goal is to achieve 5-20% degradation. Adjust time and temperature as needed.
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 2 - 24 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 2 - 24 hours at 60°C |
| Oxidation | 3% H₂O₂ | 2 - 24 hours at room temp |
| Thermal | 80°C (in oven) | 24 - 72 hours |
| Photolytic | ICH-compliant light chamber | As per ICH Q1B guidelines |
-
Sample Processing: After the designated time, cool the samples to room temperature. Neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated HPLC method with a photodiode array (PDA) detector and preferably a mass spectrometer (MS).
-
Evaluation: Assess the results. A robust, stability-indicating method will show baseline separation of the parent peak from all generated degradant peaks. Calculate mass balance to ensure all degradants are accounted for. Use MS data to propose structures for the major degradants.[5]
Protocol 4.2: Excipient Compatibility Screening
-
Preparation: Create binary mixtures of the API and each excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate) in a 1:1 or 1:5 ratio by weight. Prepare a control sample of the API alone.
-
Stressing: Place the mixtures in open vials to allow for air exposure and add 5% w/w of water to create high humidity conditions. Store the vials at 40°C/75% RH for 4 weeks.
-
Analysis: At time points (e.g., 1, 2, and 4 weeks), remove samples, dissolve them in a suitable solvent, and analyze by HPLC.
-
Evaluation: Compare the chromatograms of the API-excipient mixtures to the API control. The appearance of significant new peaks or a >5% loss of the parent API in the mixture compared to the control indicates a potential incompatibility.
Section 5: Proactive Stabilization Strategies
Beyond ideal storage, formulation strategies can be employed to enhance stability.
Q7: How can I proactively enhance the stability of this compound in a formulation?
-
Causality: Degradation is often caused by chain reactions involving free radicals or interaction with reactive species. By adding stabilizers or choosing inert formulation components, these degradation pathways can be blocked or slowed significantly.
-
Solutions:
| Strategy | Recommended Components | Mechanism of Action |
| Add Antioxidants | Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Vitamin E (α-tocopherol), Ascorbic Acid | These compounds are free-radical scavengers that terminate oxidative chain reactions, protecting the API.[11][12] |
| Use Chelating Agents | Ethylenediaminetetraacetic acid (EDTA), Citric Acid | These agents sequester trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidative degradation. |
| Select Compatible Excipients | Mannitol, Sucrose, Starch, Microcrystalline Cellulose (MCC) | These are generally non-reactive and are good replacements for potentially problematic excipients like lactose. |
| Control pH (for solutions) | Citrate or Phosphate Buffers | Maintaining the pH in a range where the molecule is most stable (determined via forced degradation) can prevent pH-catalyzed degradation. |
| Use Protective Packaging | Blister packs with high barrier films (e.g., Aclar®), Glass containers | Reduces the ingress of moisture and oxygen, protecting the final drug product. |
By implementing these troubleshooting guides and experimental protocols, you can ensure the integrity and stability of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine, leading to more reliable and reproducible scientific outcomes.
References
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available from: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]
-
Thiazole derivatives: prospectives and biological applications. ResearchGate. Available from: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available from: [Link]
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Available from: [Link]
-
Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. Available from: [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available from: [Link]
-
Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples. NCBI. Available from: [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available from: [Link]
-
Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available from: [Link]
-
4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine. PubChem. Available from: [Link]
-
Antioxidant activity of an aminothiazole compound: Possible mechanisms. ResearchGate. Available from: [Link]
-
Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PubMed Central. Available from: [Link]
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Available from: [Link]
-
Thiazole derivatives. Georganics. Available from: [Link]
-
Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. PubMed Central. Available from: [Link]
-
Antioxidant activity of an aminothiazole compound: possible mechanisms. PubMed. Available from: [Link]
-
Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. MDPI. Available from: [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. Available from: [Link]
-
The Role of Antioxidants in the Interplay between Oxidative Stress and Senescence. MDPI. Available from: [Link]
-
Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. PubMed. Available from: [Link]
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. Available from: [Link]
-
Stability of APIs in presence of excipients. Spark904. Available from: [Link]
-
How to Predict API Stability and Degradation from Its Chemical Structure. LinkedIn. Available from: [Link]
-
Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Available from: [Link]
-
UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Chemical Communications (RSC Publishing). Available from: [Link]
-
The protective role of nutritional antioxidants against oxidative stress in thyroid disorders. Endokrynologia Polska. Available from: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]
-
Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. PubMed Central. Available from: [Link]
-
Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available from: [Link]
-
[Evaluation of the influence of humidity and temperature on the drug stability by initial average rate experiment.]. ResearchGate. Available from: [Link]
-
Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. University of Mosul. Available from: [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available from: [Link]
-
Active pharmaceutical ingredients (APIs) and the stabilizer used to prepare the cocrystals. 4-ASA: 4-aminosalysilic acid. ResearchGate. Available from: [Link]
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole. PubMed Central. Available from: [Link]
-
Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? PubMed Central. Available from: [Link]
-
The Formation of Heterocyclic Aromatic Amines. Longdom Publishing. Available from: [Link]
-
The Role of Antioxidants in Improving Patient Health. YouTube. Available from: [Link]
-
4-(2,4-Dimethylphenyl)-1,3-thiazol-2(3H)-imine. PubChem. Available from: [Link]
-
Heterocyclic amine formation in meat. Wikipedia. Available from: [Link]
-
Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. ResearchGate. Available from: [Link]
-
2-Amino-4-(4-methoxyphenyl)thiazole. PubChem. Available from: [Link]
Sources
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. How to Predict API Stability and Degradation from Its Chemical Structure [pharmaspecialists.com]
- 4. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant activity of an aminothiazole compound: possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ajrconline.org [ajrconline.org]
- 11. The Role of Antioxidants in the Interplay between Oxidative Stress and Senescence [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to Comparative Efficacy Analysis: Evaluating a Novel Thiazole-Based Compound Against Known RIPK1 Inhibitors
Introduction: Targeting RIPK1-Mediated Necroptosis
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical signaling node controlling cellular fate, particularly in the regulation of inflammation and programmed cell death pathways.[1][2] While its kinase activity is typically suppressed in healthy cells, pathological activation of RIPK1 can initiate a potent, pro-inflammatory form of regulated necrosis known as necroptosis. This process is implicated in a wide array of human pathologies, including autoimmune disorders, neurodegenerative diseases, and ischemia-reperfusion injury.[1]
The central role of RIPK1's kinase function in executing necroptosis has made it a highly attractive therapeutic target. Inhibition of this activity presents a promising strategy to mitigate the inflammation and tissue damage associated with these conditions.[1][3]
Recently, a novel molecule, 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine (hereafter designated Compound X ), has been identified through high-throughput screening as a potential RIPK1 inhibitor. Its 2-aminothiazole core is a well-established scaffold in medicinal chemistry, known for its role in developing kinase inhibitors.[4][5] This guide provides a comprehensive framework for academic and industry researchers to evaluate the efficacy of this novel compound in direct comparison to established RIPK1 inhibitors.
For this analysis, we will compare Compound X against two well-characterized benchmarks:
-
Necrostatin-1 (Nec-1): The first-in-class, allosteric inhibitor of RIPK1.[6][7] While exhibiting moderate potency and suboptimal pharmacokinetic properties, Nec-1 is a crucial tool compound for validating the role of RIPK1-mediated necroptosis in various models.[6][8]
-
GSK2982772: A potent, selective, and orally bioavailable RIPK1 inhibitor that has been evaluated in human clinical trials for inflammatory diseases such as ulcerative colitis and rheumatoid arthritis.[9][10][11][12] It serves as a benchmark for a clinically relevant, next-generation inhibitor.
This guide will detail the essential experimental workflows, explain the scientific rationale behind methodological choices, and provide a template for data presentation and interpretation, enabling a robust and objective comparison.
The RIPK1 Signaling Pathway in Necroptosis
Under specific cellular conditions, such as stimulation of the TNF receptor (TNFR1) in the absence of active Caspase-8, RIPK1 undergoes autophosphorylation. This activates its kinase domain, leading to the recruitment and phosphorylation of RIPK3. The activated RIPK1-RIPK3 complex, known as the necrosome, then phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), the terminal effector of the pathway. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of pro-inflammatory damage-associated molecular patterns (DAMPs). Both Nec-1 and GSK2982772 function by binding to an allosteric pocket in the RIPK1 kinase domain, preventing the initial autophosphorylation step required for pathway activation.[10][11]
Caption: Simplified signaling cascade of RIPK1-mediated necroptosis.
Methodology: A Two-Tiered Approach to Efficacy Testing
To generate a comprehensive efficacy profile, a dual-pronged approach is essential. We must first determine the direct inhibitory effect on the isolated enzyme (biochemical potency) and then validate this activity in a relevant cellular context (cellular potency).
Experimental Workflow Overview
Caption: Two-tiered workflow for evaluating RIPK1 inhibitor efficacy.
Protocol 1: In Vitro Biochemical Potency (IC50 Determination)
Objective: To determine the direct inhibitory activity of Compound X, Nec-1, and GSK2982772 against the purified RIPK1 kinase domain and calculate their respective half-maximal inhibitory concentrations (IC50).
Scientific Rationale: An in vitro kinase assay isolates the target enzyme from the complexities of a cellular environment. This allows for a direct measurement of compound-target interaction. The ADP-Glo™ Kinase Assay is a robust method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. A lower ADP signal in the presence of an inhibitor indicates greater enzymatic inhibition.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each test compound (Compound X, Nec-1, GSK2982772) in 100% DMSO.
-
Prepare a serial 2x concentration curve for each compound in kinase buffer. A typical 10-point, 3-fold dilution series starting from 20 µM is recommended. Include a DMSO-only control (vehicle).
-
Prepare a 2x kinase reaction mix containing recombinant human RIPK1 enzyme and the appropriate peptide substrate in kinase buffer.
-
Prepare a 2x ATP solution at a concentration equal to the Km of ATP for RIPK1. Using the Km concentration provides a standardized condition for comparing inhibitor potencies.
-
-
Assay Execution (384-well plate format):
-
Add 5 µL of the 2x compound serial dilution to the appropriate wells.
-
Initiate the kinase reaction by adding 5 µL of the 2x kinase/substrate mix.
-
Start the phosphorylation by adding 10 µL of the 2x ATP solution to all wells. Final reaction volume is 20 µL.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to produce a luminescent signal. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle (DMSO) control as 0% inhibition and a "no enzyme" control as 100% inhibition.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value for each compound.
-
Protocol 2: Cell-Based Functional Potency (EC50 Determination)
Objective: To measure the ability of the compounds to protect cells from a necroptotic stimulus and determine their half-maximal effective concentrations (EC50).
Scientific Rationale: This assay validates the biochemical findings in a physiological context. It confirms that the compound can penetrate the cell membrane, engage the RIPK1 target, and functionally block the downstream necroptotic cell death cascade. We use the human colon adenocarcinoma cell line HT-29, which is a standard model for inducing necroptosis. Cell viability is measured using CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active, living cells.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture HT-29 cells in recommended media until they reach ~80% confluency.
-
Seed the cells into a 96-well, white-walled plate at a density of 10,000 cells/well. Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of each test compound in cell culture media.
-
Pre-treat the cells by replacing the old media with media containing the diluted compounds. Include a vehicle (DMSO) control.
-
Incubate for 1 hour to allow for compound uptake.
-
-
Induction of Necroptosis:
-
Prepare a necroptosis induction cocktail containing TNF-alpha (T), a SMAC mimetic (S), and a pan-caspase inhibitor like z-VAD-FMK (Z). The caspase inhibitor is crucial as it blocks the alternative apoptotic pathway, forcing the cells down the necroptotic route upon TNFα stimulation.
-
Add the TSZ cocktail to all wells except for the "untreated" control wells.
-
Incubate the plate for 24 hours at 37°C.
-
-
Viability Measurement (CellTiter-Glo® Protocol):
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the luminescence of the "untreated" control cells as 100% viability and the vehicle-treated, TSZ-induced cells as 0% viability.
-
Plot the normalized percent viability against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the EC50 value for each compound.
-
Results and Data Presentation
All quantitative data should be summarized in clear, concise tables for direct comparison. The results presented below are hypothetical, based on expected outcomes for a novel inhibitor relative to established benchmarks, and should be replaced with actual experimental data.
Table 1: Comparative Biochemical Potency of RIPK1 Inhibitors
| Compound | Target | Assay Type | Average IC50 (nM) | Standard Deviation (n=3) |
| Compound X | RIPK1 | ADP-Glo™ | 45.2 | ± 3.8 |
| Necrostatin-1 | RIPK1 | ADP-Glo™ | 280.5 | ± 21.7 |
| GSK2982772 | RIPK1 | ADP-Glo™ | 8.9 | ± 1.1 |
Table 2: Comparative Cellular Potency in a Necroptosis Assay
| Compound | Cell Line | Assay Type | Average EC50 (nM) | Standard Deviation (n=3) |
| Compound X | HT-29 | CellTiter-Glo® | 155.6 | ± 15.2 |
| Necrostatin-1 | HT-29 | CellTiter-Glo® | 950.1 | ± 88.4 |
| GSK2982772 | HT-29 | CellTiter-Glo® | 33.4 | ± 4.5 |
Discussion and Interpretation
-
Biochemical Potency: Compound X (IC50 = 45.2 nM) demonstrates a clear and direct inhibitory effect on the RIPK1 kinase. It is significantly more potent than the tool compound Necrostatin-1 (IC50 = 280.5 nM), suggesting a stronger interaction with the kinase's allosteric site. However, it is approximately 5-fold less potent than the clinical benchmark GSK2982772 (IC50 = 8.9 nM).
-
Cellular Efficacy: The trends observed in the biochemical assay are largely replicated in the cellular context. Compound X (EC50 = 155.6 nM) effectively rescues HT-29 cells from necroptosis and is substantially more potent than Necrostatin-1 (EC50 = 950.1 nM). This confirms that Compound X has good cell permeability and can engage its intracellular target. The superior cellular activity of GSK2982772 (EC50 = 33.4 nM) is also maintained, which is expected for a compound optimized for clinical development.[10]
-
Biochemical-to-Cellular Shift: An important parameter is the "shift" between the IC50 and EC50 values. A large shift can indicate issues such as poor cell permeability, high plasma protein binding in the culture media, or active efflux from the cell. Compound X exhibits a ~3.4-fold shift (155.6 / 45.2), which is comparable to the ~3.8-fold shift for GSK2982772 (33.4 / 8.9). This suggests that Compound X possesses reasonable drug-like properties at this stage of evaluation. Necrostatin-1 shows a similar ~3.4-fold shift, though its overall lower potency makes it less attractive.
Conclusion and Future Directions
This guide outlines a robust, two-tiered strategy for assessing the efficacy of a novel RIPK1 inhibitor, 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine (Compound X), against established benchmarks. The hypothetical results indicate that Compound X is a potent inhibitor of RIPK1, surpassing the tool compound Necrostatin-1 and showing promising, albeit lesser, activity compared to the clinical candidate GSK2982772.
The favorable biochemical-to-cellular shift suggests that Compound X warrants further investigation. The logical next steps in a drug discovery cascade would include:
-
Kinase Selectivity Profiling: Assessing the inhibitory activity of Compound X against a broad panel of other kinases to determine its selectivity and potential for off-target effects.
-
Pharmacokinetic (PK) Studies: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models to assess its potential for in vivo efficacy.
-
In Vivo Efficacy Testing: Evaluating Compound X in a relevant animal model of RIPK1-driven disease, such as a model of systemic inflammation or inflammatory bowel disease.
By following this structured approach, researchers can generate the critical data needed to make informed decisions about the therapeutic potential of novel inhibitor candidates.
References
- Health Research Authority. (n.d.). First Time in human study of RIP1K inhibitor (GSK2982772).
-
Weisel, K., Scott, J., Tompson, D., et al. (2017). Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers. Pharmacology Research & Perspectives. Available from: [Link]
- Alzheimer's Drug Discovery Foundation. (2024, February 16). RIPK1 Inhibitors.
-
ClinicalTrials.gov. (2018, September 12). GSK2982772 Study in Subjects With Ulcerative Colitis. Identifier: NCT02903966. Retrieved from [Link]
-
ClinicalTrials.gov. (2018, August 17). Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Efficacy of Repeat Doses of GSK2982772 in Subjects With Psoriasis. Identifier: NCT02776033. Retrieved from [Link]
- Harris, P. A., Berger, S. B., Jeong, J. U., et al. (2017). Discovery of a First-in-Class, Orally Bioavailable, Selective RIP1 Kinase Inhibitor. ACS Medicinal Chemistry Letters.
-
Newton, K., & Manning, G. (2016). Targeting RIPK1 for the treatment of human diseases. Proceedings of the National Academy of Sciences. Available from: [Link]
-
Liu, X., Li, Y., & Li, J. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available from: [Link]
-
Thapa, D., Paudel, P. N., & Park, J. H. (2017). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available from: [Link]
-
DelveInsight. (n.d.). RIPK1 inhibitor Market Size and Share. Retrieved from [Link]
-
Zhang, Y., Zhang, J., & Chen, X. (2022). Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications. Medicinal Research Reviews. Available from: [Link]
- Alzheimer's Drug Discovery Foundation. (2024, February 16). RIPK1 Inhibitors.
Sources
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RIPK1 inhibitor Market Size and Share | RIPK1 inhibitor Companies and Drugs [delveinsight.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
structure-activity relationship of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine and its analogs.
Introduction: The 2-Aminothiazole Scaffold as a Privileged Core in Drug Discovery
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Its versatile structure allows for extensive functionalization, leading to derivatives with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][4] This guide focuses on the structure-activity relationship (SAR) of a specific subclass: 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine and its analogs. While comprehensive SAR data for this exact molecule is not extensively published, a robust analysis of the broader 4-phenyl-1,3-thiazol-2-amine class provides critical insights for rational drug design.
This document will dissect the core structure, explore the impact of chemical modifications on biological activity, provide comparative data from experimental studies, and detail the foundational synthetic protocols.
Dissecting the Core Moiety: 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine
To understand the SAR, we must first deconstruct the parent molecule into its primary pharmacophoric regions. Each of these regions presents an opportunity for modification to enhance potency, selectivity, or pharmacokinetic properties.
Caption: Key pharmacophoric regions of the parent compound.
General Synthesis: The Hantzsch Thiazole Synthesis
The foundational method for producing the 4-aryl-1,3-thiazol-2-amine scaffold is the Hantzsch thiazole synthesis.[5] This classic condensation reaction provides a reliable and versatile route to the core structure. The choice of this method is based on its high efficiency and the ready availability of starting materials (α-haloketones and thioureas). Understanding this synthesis is crucial as the selection of precursors directly dictates the substitutions on the final molecule.
Caption: General workflow of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of a 4-Phenyl-1,3-thiazol-2-amine Analog
This protocol describes a general procedure adapted from established methodologies.[1][5]
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriate α-haloketone (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Thiourea: Add thiourea (1.1 eq) to the solution.
-
Reaction Initiation: Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup and Isolation: After cooling to room temperature, the reaction mixture is often neutralized with a base (e.g., aqueous sodium bicarbonate) to precipitate the product.
-
Purification: The resulting solid is collected by vacuum filtration, washed with water, and then purified, typically by recrystallization from ethanol, to yield the pure 2-amino-4-phenylthiazole derivative.
Self-Validation Note: The purity and identity of the synthesized compound must be confirmed using analytical techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy and Mass Spectrometry (MS) to validate the successful synthesis before any biological evaluation.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this class of compounds is highly dependent on the nature and position of substituents on the core scaffold.
Modifications of the 4-Phenyl Ring
The substitution pattern on the 4-phenyl ring is a critical determinant of activity. Both electronic and steric factors play a significant role.
-
Electronic Effects: Studies on dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors revealed that electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) on the phenyl ring are generally well-tolerated and can contribute to potency.[6] In contrast, the placement of strong electron-withdrawing groups (EWGs) can sometimes diminish activity, though this is target-dependent.
-
Steric Effects: The overall shape and size of the substituent are crucial. For some targets, such as the FAAH binding pocket, the size is more restricted, meaning bulky substituents may lead to a loss of inhibitory potency.[6] The 2,5-dimethyl substitution on the parent molecule introduces steric bulk that can influence the orientation of the phenyl ring relative to the thiazole core, potentially locking it into a favorable (or unfavorable) conformation for target binding.
Modifications of the 2-Amino Group
The exocyclic amino group at the C2 position is a key site for derivatization and significantly impacts the compound's biological profile.
-
Acylation and Amide Formation: Conversion of the 2-amino group into an amide linker is a common strategy. In some anticancer studies, 2-benzamido derivatives showed a remarkable increase in antiproliferative activity compared to their 2-alkylamido counterparts.[7] This suggests that an aromatic moiety attached via an amide bond can form additional beneficial interactions (e.g., pi-stacking) within the target's binding site.
-
Thiourea Derivatives: Reacting the 2-amino group with various isothiocyanates to form N-aryl-N'-(thiazol-2-yl)thioureas has yielded compounds with significant antimicrobial and anticancer activities.[8] The thiourea moiety can act as a potent hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. For example, certain trifluoromethylphenyl-substituted thioureas demonstrated moderate to good activity against cancer cell lines like A549 (lung) and MCF-7 (breast).[8]
Modifications at the C5-Position of the Thiazole Ring
While the parent scaffold is unsubstituted at the C5-position, introducing substituents here can modulate activity. Acylation of the 2-amino group followed by further reactions can lead to C5-substituted derivatives. For instance, creating 2-amino-4-phenyl-5-phenylazothiazole derivatives has resulted in compounds with good antimicrobial activity.[1]
Comparative Performance: Biological Activity Data
The following tables summarize experimental data for various 4-phenyl-1,3-thiazol-2-amine analogs, showcasing how structural modifications influence their biological effects.
Table 1: Anticancer Activity of 2-Amino-4-phenylthiazole Analogs
| Compound ID | R¹ (Phenyl Ring Substituent) | R² (2-Amino Group Modification) | Cell Line | IC₅₀ (µM) | Reference |
| Parent Scaffold | 4-Phenyl | -NH₂ | - | - | - |
| 5b | 4-Phenyl | -NH-CO-(2,6-dichlorophenyl) | HT29 (Colon) | 2.01 | [9] |
| 10 | 4-Phenyl | -NH-CO-(2,6-dichlorophenyl) | A549 (Lung) | >10 | [7] |
| 7i | Unsubstituted | -NH-CS-NH-(3,5-bis(CF₃)phenyl) | A549 (Lung) | Moderate Activity | [8] |
| 9g | 3-Chlorophenyl | -NH-CS-NH-(3-CF₃-phenyl) | MCF-7 (Breast) | Moderate Activity | [8] |
Data indicates that acylation of the 2-amino group, particularly with a dichlorophenyl moiety, can lead to potent antiproliferative effects.[9]
Table 2: Antileishmanial and Cytotoxicity Data of 4-Phenyl-1,3-thiazol-2-amine Analogs
| Compound ID | R (Phenyl Ring Substituent) | Anti-promastigote IC₅₀ (µM) | Cytotoxicity (Vero cells) IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Unsubstituted | H | > 200 | > 200 | - | [10][11] |
| 3 | 4-Cl | 46.63 | > 1217 | 26.11 | [10][11] |
| 4 | 4-Br | 53.12 | 255.10 | 4.80 | [10][11] |
| 6 | 4-CH₃ | 20.78 | 118.20 | 5.69 | [10][11] |
This data demonstrates that adding small lipophilic or electron-withdrawing groups to the para-position of the phenyl ring can induce significant antileishmanial activity with favorable selectivity.[10][11]
Logical Framework for SAR-Guided Drug Design
The collective data allows for the construction of a logical framework for designing new, potentially more potent analogs based on the 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine scaffold.
Caption: A logical flow for SAR-based optimization.
Conclusion and Future Directions
The 4-aryl-1,3-thiazol-2-amine scaffold is a highly tractable platform for the development of novel therapeutic agents. The structure-activity relationship is profoundly influenced by substitutions at three key positions: the 4-phenyl ring, the 2-amino group, and the thiazole C5-position.
-
Key Takeaways:
-
Electron-donating and small lipophilic groups on the 4-phenyl ring are generally favorable for various biological activities.[6][11]
-
Derivatization of the 2-amino group into amides or thioureas is a proven strategy to significantly enhance potency, particularly for anticancer applications.[7][8][9]
-
The steric profile of substituents on the phenyl ring must be carefully considered to ensure optimal fit within the target's binding site.[6]
-
Future research should focus on creating a library of analogs based on the specific 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine core. Systematic modification of the 2-amino group and exploration of C5-substituents, guided by the principles outlined in this guide, holds significant promise for discovering next-generation drug candidates.
References
-
Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
-
Borcea, A. M., et al. (2022). Synthetic protocol of the 4-phenyl-1,3-thiazole derivatives 4a–d. ResearchGate. [Link]
-
Kavitha, S., et al. (2026). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Scientia Pharmaceutica. [Link]
-
Fidelis, C. H. V., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. ResearchGate. [Link]
-
Fischer, D. S., et al. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PMC. [Link]
-
Fidelis, C. H. V., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PMC. [Link]
-
Mavrova, A. T., et al. (2009). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. [Link]
-
Patel, N. B., et al. (2011). Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]. NIH. [Link]
-
Zhang, X., et al. (2018). Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. ResearchGate. [Link]
-
Anonymous. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
-
Genc, B., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
-
Uslu, H., et al. (2023). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. ACS Omega. [Link]
-
Anonymous. (2025). Synthesis and Biological evaluation of substituted 4-Phenyl -1,3-Thiazole derivatives as potential Anti-Inflammatory agents. ResearchGate. [Link]
-
Anonymous. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Link]
-
Anonymous. (2025). Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]
-
Bektas, H., et al. (2020). Synthesis and anticancer properties of 2-aminothiazole derivatives. Taylor & Francis Online. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of Routes to 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine
Abstract
This guide provides a comprehensive comparison of the synthetic efficiency of different routes to produce 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine, a key scaffold in medicinal chemistry. We will delve into the classic Hantzsch thiazole synthesis, exploring two primary pathways for the synthesis of the crucial α-haloketone intermediate. Furthermore, alternative, albeit less direct, synthetic strategies will be briefly discussed. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding the most efficient and practical synthetic approach for their specific needs, considering factors such as overall yield, cost of starting materials, reaction conditions, and safety.
Introduction
The 2-aminothiazole moiety is a privileged scaffold in drug discovery, present in a wide array of biologically active compounds. The specific target of this guide, 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine, holds significant potential as a building block for novel therapeutics due to its unique substitution pattern. The efficiency of the synthetic route to this compound is paramount for its accessibility in research and development. This guide will focus on a comparative analysis of the most viable synthetic pathways, with a primary emphasis on the widely adopted Hantzsch thiazole synthesis.
Primary Synthetic Strategy: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported in 1887, remains the most robust and versatile method for the preparation of thiazole derivatives.[1] The core of this reaction involves the condensation of an α-haloketone with a thiourea. For the synthesis of our target molecule, this translates to the reaction of 2-halo-1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one with thiourea.
The overall efficiency of the Hantzsch synthesis is heavily reliant on the accessibility and synthesis of the α-haloketone intermediate. Therefore, we will explore two distinct routes to this key precursor.
Route 1: Hantzsch Synthesis via Friedel-Crafts Acylation of 1,4-Dimethoxy-2,5-dimethylbenzene
This route commences with the Friedel-Crafts acylation of 1,4-dimethoxy-2,5-dimethylbenzene to directly install the chloroacetyl or bromoacetyl group, followed by the Hantzsch cyclization.
Caption: Synthetic pathway for Route 1.
Causality Behind Experimental Choices:
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution is a direct method to introduce the acyl group onto the electron-rich aromatic ring. The use of a Lewis acid catalyst like aluminum chloride (AlCl₃) is standard practice to generate the reactive acylium ion. The choice between chloroacetyl chloride and bromoacetyl chloride will influence the reactivity in the subsequent Hantzsch step, with the bromo-derivative generally being more reactive.
-
Hantzsch Thiazole Synthesis: The condensation with thiourea in a protic solvent like ethanol is a well-established and high-yielding method for the formation of the 2-aminothiazole ring.[2] Refluxing the reaction mixture provides the necessary thermal energy to drive the reaction to completion.
Route 2: Hantzsch Synthesis via Halogenation of a Precursor Ketone
This alternative approach involves the initial synthesis of the ketone, 1-(4-methoxy-2,5-dimethylphenyl)ethanone, followed by α-halogenation to yield the key intermediate for the Hantzsch reaction.
Caption: Synthetic pathway for Route 2.
Causality Behind Experimental Choices:
-
Friedel-Crafts Acylation: Similar to Route 1, this reaction is employed to synthesize the precursor ketone from the readily available 2,5-dimethylanisole.
-
α-Halogenation: The introduction of a halogen (bromine or chlorine) at the α-position to the carbonyl group is a critical step. Reagents like elemental bromine or cupric bromide are commonly used for α-bromination of acetophenones.[3] The choice of halogenating agent can influence the selectivity and safety of the reaction.
-
Hantzsch Thiazole Synthesis: The final step is identical to that in Route 1, involving the cyclocondensation with thiourea.
Comparison of Synthetic Routes
| Parameter | Route 1: Direct Acylation | Route 2: Ketone Halogenation |
| Starting Materials | 1,4-Dimethoxy-2,5-dimethylbenzene, Haloacetyl chloride, Thiourea | 2,5-Dimethylanisole, Acetyl chloride, Halogenating agent, Thiourea |
| Number of Steps | 2 | 3 |
| Overall Yield (estimated) | Moderate to Good | Moderate to Good |
| Key Challenges | Potential for side reactions during Friedel-Crafts acylation. | Control of α-halogenation to avoid polyhalogenation. |
| Safety Considerations | Use of corrosive and moisture-sensitive Lewis acids. Handling of lachrymatory haloacetyl chlorides. | Use of corrosive and moisture-sensitive Lewis acids. Handling of toxic and corrosive halogenating agents. |
| Cost of Starting Materials | Potentially higher cost for 1,4-dimethoxy-2,5-dimethylbenzene. | Generally lower cost for 2,5-dimethylanisole and acetyl chloride. |
Alternative Synthetic Strategies
While the Hantzsch synthesis is the most direct approach, other named reactions for thiazole synthesis exist, although they may be less efficient for this specific target.
-
Cook-Heilbron Thiazole Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide or a derivative.[3] For our target molecule, this would require the synthesis of 2-amino-2-(4-methoxy-2,5-dimethylphenyl)acetonitrile, a potentially challenging precursor.
-
Gabriel Thiazole Synthesis: This route utilizes the cyclization of an α-acylaminoketone with a phosphorus pentasulfide.[4] This would necessitate the preparation of N-(2-(4-methoxy-2,5-dimethylphenyl)-2-oxoethyl)acetamide, adding extra steps to the overall synthesis.
These alternative routes are generally considered less practical for the synthesis of 2-amino-4-arylthiazoles compared to the Hantzsch synthesis due to the more complex starting materials required.
Detailed Experimental Protocols
Route 1: Hantzsch Synthesis via Friedel-Crafts Acylation
Step 1: Synthesis of 2-Chloro-1-(4-methoxy-2,5-dimethylphenyl)ethanone (Analogous Procedure)
-
Rationale: This procedure is adapted from the synthesis of a structurally similar compound, 2-chloro-1-(2,5-dimethylphenyl)ethanone. The electron-donating methoxy group is expected to facilitate the reaction.
-
To a stirred solution of 1,4-dimethoxy-2,5-dimethylbenzene (1 equivalent) in a suitable solvent (e.g., dichloromethane or carbon disulfide) at 0 °C, add anhydrous aluminum chloride (1.1 equivalents).
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Pour the reaction mixture onto crushed ice and extract with dichloromethane.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine
-
Rationale: This is a standard Hantzsch thiazole synthesis protocol.
-
To a solution of 2-chloro-1-(4-methoxy-2,5-dimethylphenyl)ethanone (1 equivalent) in ethanol, add thiourea (1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution or aqueous ammonia).
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure product.
Route 2: Hantzsch Synthesis via Halogenation of a Precursor Ketone
Step 1: Synthesis of 1-(4-Methoxy-2,5-dimethylphenyl)ethanone (Analogous Procedure)
-
Rationale: This procedure is based on the Friedel-Crafts acylation of anisole derivatives.[5]
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in a suitable solvent (e.g., dichloromethane) at 0 °C, add acetyl chloride (1.1 equivalents) dropwise.
-
After stirring for 15 minutes, add a solution of 2,5-dimethylanisole (1 equivalent) in dichloromethane dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Work up the reaction as described in Route 1, Step 1.
-
Purify the product by distillation under reduced pressure or column chromatography.
Step 2: Synthesis of 2-Bromo-1-(4-methoxy-2,5-dimethylphenyl)ethanone (Analogous Procedure)
-
Rationale: This procedure is adapted from the α-bromination of similar acetophenones.[3]
-
To a solution of 1-(4-methoxy-2,5-dimethylphenyl)ethanone (1 equivalent) in a suitable solvent (e.g., chloroform or acetic acid), add bromine (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature until the bromine color disappears, monitoring by TLC.
-
Pour the reaction mixture into water and extract with a suitable organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can often be used in the next step without further purification.
Step 3: Synthesis of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine
-
This step is identical to Step 2 of Route 1.
Conclusion
Both Route 1 and Route 2, utilizing the Hantzsch thiazole synthesis, represent viable and efficient pathways to 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine. The choice between the two will likely depend on the availability and cost of the starting materials. Route 2 may be slightly more cost-effective due to the use of more common starting materials. However, it involves an additional synthetic step. For laboratory-scale synthesis, both routes are practical. For larger-scale production, a thorough cost analysis of the starting materials and a process safety assessment for each step would be crucial in determining the most optimal route. The alternative syntheses, while mechanistically interesting, are less direct and likely to be lower yielding for this specific target.
References
- Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the Azole Series. Part I. A new synthesis of 5-aminothiazoles. Journal of the Chemical Society (Resumed), 1594-1598.
- Gabriel, S. (1887). Ueber eine Darstellungsmethode für Thiazole. Berichte der deutschen chemischen Gesellschaft, 20(1), 1198-1201.
- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
- Patent US20080234501A1. Method for Producing 2,5-Dimethylphenyl Acetic Acid.
-
(PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone - ResearchGate. Available at: [Link]
-
(PDF) Friedel-Crafts Acylation - ResearchGate. Available at: [Link]
-
Thiazoles and Bisthiazoles - Encyclopedia.pub. Available at: [Link]
-
(PDF) Synthesis of 2-aminothiazole derivatives - ResearchGate. Available at: [Link]
-
Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PubMed Central. Available at: [Link]
-
Hantzsch Thiazole Synthesis - Organic Chemistry Portal. Available at: [Link]
-
Hantzsch thiazole synthesis - laboratory experiment - YouTube. Available at: [Link]
-
Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts - International Journal of Chemical Studies. Available at: [Link]
-
Fries Rearrangement - Organic Chemistry Portal. Available at: [Link]
-
Gattermann reaction - Wikipedia. Available at: [Link]
-
Cook–Heilbron thiazole synthesis - Wikipedia. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. Available at: [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available at: [Link]
-
Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers - PubMed. Available at: [Link]
-
1-(4-Methoxy-2,6-dimethylphenyl)ethanone | C11H14O2 | CID 822100 - PubChem. Available at: [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. chemijournal.com [chemijournal.com]
A Performance Benchmark: Evaluating the Anticancer Potential of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine against Doxorubicin
A Senior Application Scientist's In-Depth Technical Guide for Researchers in Oncology Drug Discovery
In the landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and reduced side effects is a perpetual endeavor. Thiazole derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including notable antitumor properties.[1] This guide presents a comprehensive framework for benchmarking the performance of a specific thiazole derivative, 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine, against a well-established standard chemotherapeutic agent, Doxorubicin.
This document is structured to provide not just experimental protocols, but the scientific rationale behind the chosen methodologies. We will delve into the "why" behind the "how," offering insights honed from field experience to ensure the data generated is both robust and meaningful. Our objective is to equip fellow researchers, scientists, and drug development professionals with the tools and analytical framework to critically assess the potential of this novel compound.
Introduction to the Compounds
The Investigational Compound: 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine
The subject of our investigation, 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine (designated herein as Compound X for brevity), is a synthetic molecule featuring a thiazole core. The thiazole ring is a key pharmacophore in several clinically approved drugs and experimental agents, valued for its diverse chemical reactivity and ability to interact with various biological targets.[1] The presence of the 4-methoxy-2,5-dimethylphenyl group is of particular interest, as methoxy and methyl substitutions on phenyl rings are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing their bioavailability and target specificity. While direct anticancer activity data for Compound X is nascent, closely related analogs have shown promising cytotoxic effects against various cancer cell lines.[1]
The Standard Compound: Doxorubicin
Doxorubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy regimens for a wide range of cancers, including breast, lung, ovarian, and bladder cancers. Its primary mechanism of action involves the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to cell cycle arrest and apoptosis.[2] Due to its well-characterized and potent anticancer activity, Doxorubicin serves as an ideal positive control and a stringent benchmark for evaluating the efficacy of novel anticancer compounds.
Experimental Design: A Rationale-Driven Approach
The objective of this study is to conduct a head-to-head comparison of the in vitro anticancer effects of Compound X and Doxorubicin. The experimental design is centered around assessing cytotoxicity and elucidating the underlying mechanism of cell death.
Cell Line Selection: A Tale of Two Cancers
The choice of cancer cell lines is critical for the relevance and generalizability of the findings. For this investigation, we have selected two well-characterized and widely used human cancer cell lines:
-
MCF-7 (Human Breast Adenocarcinoma): This cell line is an estrogen receptor-positive (ER+) and progesterone receptor-positive (PR+) cell line, making it a relevant model for a significant subset of breast cancers. Notably, studies on analogous thiazole derivatives have demonstrated cytotoxic effects in MCF-7 cells, providing a strong rationale for its inclusion.[1][3]
-
HeLa (Human Cervical Carcinoma): As one of the oldest and most extensively studied human cell lines, HeLa cells are known for their robustness and reproducibility in cell-based assays. Their inclusion provides a broader context for the cytotoxic potential of Compound X against a different epithelial-derived cancer.[1][4]
Experimental Workflow
The experimental workflow is designed to first establish the cytotoxic potential of Compound X and then to probe the apoptotic pathways that may be involved.
Methodologies: Ensuring Reproducibility and Scientific Rigor
The following protocols are detailed to ensure that the experiments are reproducible and the data generated is of high quality.
Cell Culture and Maintenance
-
Cell Lines: MCF-7 and HeLa cells will be obtained from a certified cell bank (e.g., ATCC).
-
Culture Medium: MCF-7 cells will be cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human insulin. HeLa cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS. Both media will be supplemented with 100 U/mL penicillin and 100 µg/mL streptomycin.
-
Culture Conditions: Cells will be maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[5]
Protocol:
-
Cell Seeding: Seed MCF-7 and HeLa cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of Compound X and Doxorubicin in dimethyl sulfoxide (DMSO). Create serial dilutions in the appropriate culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Replace the culture medium with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) will be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanistic Studies: Probing the Apoptotic Pathway
To investigate whether the observed cytotoxicity is due to the induction of apoptosis, we will examine key markers of the intrinsic apoptotic pathway.
Bcl-2 is a key anti-apoptotic protein. A decrease in its expression is indicative of the initiation of the intrinsic apoptotic pathway.[6][7]
Protocol:
-
Cell Treatment: Treat MCF-7 and HeLa cells with the IC50 concentrations of Compound X and Doxorubicin for 24 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate 30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Bcl-2 (e.g., from Santa Cruz Biotechnology) overnight at 4°C. A primary antibody against β-actin will be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the Bcl-2 expression to the β-actin loading control.
Caspase-3 is a key executioner caspase in the apoptotic cascade. Its activation is a hallmark of apoptosis.[8][9]
Protocol:
-
Cell Treatment: Treat MCF-7 and HeLa cells with the IC50 concentrations of Compound X and Doxorubicin for 24 hours.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of a colorimetric caspase-3 assay kit (e.g., from Sigma-Aldrich or Abcam).[9]
-
Assay Reaction: Add the cell lysate to a 96-well plate followed by the addition of the caspase-3 substrate (DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate comparison.
Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) ± SD |
| Compound X | MCF-7 | [Hypothetical Value] |
| HeLa | [Hypothetical Value] | |
| Doxorubicin | MCF-7 | [Reported Range: 1.3 - 2.5 µM][10][11][12] |
| HeLa | [Reported Range: 2.4 - 2.9 µM][11][12] |
Table 1: Comparative IC50 Values of Compound X and Doxorubicin.
Apoptosis Marker Data
| Treatment | Cell Line | Relative Bcl-2 Expression (Fold Change) | Caspase-3 Activity (Fold Increase) |
| Untreated Control | MCF-7 | 1.0 | 1.0 |
| Compound X (IC50) | MCF-7 | [Hypothetical Value] | [Hypothetical Value] |
| Doxorubicin (IC50) | MCF-7 | [Hypothetical Value] | [Hypothetical Value] |
| Untreated Control | HeLa | 1.0 | 1.0 |
| Compound X (IC50) | HeLa | [Hypothetical Value] | [Hypothetical Value] |
| Doxorubicin (IC50) | HeLa | [Hypothetical Value] | [Hypothetical Value] |
Table 2: Effect of Compound X and Doxorubicin on Apoptotic Markers.
Visualizing the Mechanism: The Intrinsic Apoptotic Pathway
Conclusion and Future Directions
This guide provides a robust framework for the initial benchmarking of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine against the standard chemotherapeutic agent, Doxorubicin. By systematically evaluating its cytotoxicity and probing its effects on key apoptotic markers, researchers can generate the foundational data necessary to assess its potential as a novel anticancer agent.
Positive results from these in vitro studies, such as a lower IC50 value compared to Doxorubicin and clear evidence of apoptosis induction, would warrant further investigation. Subsequent studies could explore the compound's effects on a broader panel of cancer cell lines, investigate its impact on other apoptotic pathways (e.g., the extrinsic pathway), and ultimately progress to in vivo studies in animal models to evaluate its efficacy and safety profile in a more complex biological system.
The methodologies and analytical approaches outlined herein are designed to ensure scientific rigor and provide a solid foundation for the continued exploration of this promising class of thiazole derivatives in the fight against cancer.
References
-
Finiuk, N., Drapak, I., Zimenkovsky, B., et al. (2022). Study in vitro of the anticancer activity of [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide toward human tumor cells. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Colorimetric assay of caspase-3,-6, and -9 activation after treatment... ResearchGate. Available at: [Link]
-
EdSpace. (n.d.). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. EdSpace. Available at: [Link]
-
Journal of King Saud University - Science. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. Available at: [Link]
-
PMC - NIH. (n.d.). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. PMC - NIH. Available at: [Link]
-
MDPI. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Available at: [Link]
-
Chiang Mai University. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Chiang Mai University. Available at: [Link]
-
ResearchGate. (2025). Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. ResearchGate. Available at: [Link]
-
RSC Publishing. (2017). Selective growth inhibition of cancer cells with doxorubicin-loaded CB-modified iron-oxide nanoparticles. RSC Publishing. Available at: [Link]
-
MDPI. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. A, MCF-7 cells... ResearchGate. Available at: [Link]
-
PMC - NIH. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,... ResearchGate. Available at: [Link]
-
MDPI. (2021). Cytotoxicity Profile of Calix[6]pyrrole Derivatives on HeLa and MCF-7 Human Cancer Cell Lines via In vitro Study. MDPI. Available at: [Link]
-
PMC - NIH. (n.d.). Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules. PMC - NIH. Available at: [Link]
-
Stroke. (n.d.). Different Expression Patterns of Bcl-2, Bcl-xl, and Bax Proteins After Sublethal Forebrain Ischemia in C57Black/Crj6 Mouse Striatum. Stroke. Available at: [Link]
-
PMC - NIH. (n.d.). Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. PMC - NIH. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]
-
ResearchGate. (2025). Study in vitro of the anticancer activity of [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide toward human tumor cells. ResearchGate. Available at: [Link]
Sources
- 1. library.dmed.org.ua [library.dmed.org.ua]
- 2. Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 6. edspace.american.edu [edspace.american.edu]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 12. Selective growth inhibition of cancer cells with doxorubicin-loaded CB[7]-modified iron-oxide nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02693E [pubs.rsc.org]
In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic profile is paramount to its successful development. This guide provides a comparative analysis of the pharmacokinetic properties of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine, a representative 2-aminothiazole, and its structurally related analogs. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active agents.[1] However, subtle structural modifications can dramatically alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety.
This guide will delve into the anticipated pharmacokinetic differences driven by specific structural motifs, supported by established principles of drug metabolism and experimental data from analogous compounds found in the scientific literature. We will explore how modifications to the phenyl ring and thiazole core can influence key ADME parameters and provide detailed protocols for the in vitro assays essential for their evaluation.
The Core Scaffold and Selected Analogs: A Structural Overview
Our lead compound, 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine (Compound A) , serves as our baseline for this comparative analysis. To illustrate the impact of structural changes on pharmacokinetics, we will compare it to three hypothetical, yet representative, analogs:
-
Compound B: The Demethylated Analog - 4-(4-Hydroxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine. This analog allows us to explore the impact of O-demethylation, a common metabolic pathway.
-
Compound C: The Unsubstituted Phenyl Analog - 4-(Phenyl)-1,3-thiazol-2-amine. This analog provides insight into the role of the methoxy and dimethyl substitutions on the phenyl ring.
-
Compound D: The Halogenated Analog - 4-(4-Bromo-2,5-dimethylphenyl)-1,3-thiazol-2-amine. Halogenation is a frequent strategy to modulate metabolic stability and other properties.
Caption: Structural relationships between the lead compound and its analogs.
Comparative Pharmacokinetic Analysis
The journey of a drug through the body, often abbreviated as ADME, encompasses four key stages: Absorption, Distribution, Metabolism, and Excretion.[2] Understanding how a drug performs at each of these stages is critical for predicting its therapeutic window and potential liabilities.
Absorption: Crossing the Intestinal Barrier
For orally administered drugs, absorption from the gastrointestinal tract is the first hurdle. This process is governed by a compound's solubility and its ability to permeate the intestinal epithelium. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[3][4][5]
| Compound | Key Structural Feature | Predicted Papp (A-B) (10⁻⁶ cm/s) | Predicted Efflux Ratio (B-A/A-B) | Rationale |
| A | Methoxy, Dimethylphenyl | Moderate to High | Low to Moderate | The lipophilicity imparted by the methyl and methoxy groups likely favors passive diffusion. |
| B | Hydroxyphenyl | Lower | Low to Moderate | The hydroxyl group increases polarity, potentially reducing passive permeability. It also introduces a site for glucuronidation in the gut wall, which could limit absorption. |
| C | Unsubstituted Phenyl | Moderate | Low to Moderate | Reduced lipophilicity compared to A may slightly decrease passive absorption. |
| D | Bromophenyl | High | Low to Moderate | The bromo group increases lipophilicity, which generally enhances passive permeability. |
Experimental Insight: Studies on 2-aminothiazole analogs have shown that they can achieve good brain concentrations after oral dosing, with absolute bioavailabilities in the range of 27-40%.[6][7] This suggests that the core scaffold is amenable to oral absorption. However, poor solubility can be a limiting factor for some thiazole derivatives, hindering their bioavailability.[8]
Distribution: Reaching the Target
Once absorbed, a drug is distributed throughout the body via the bloodstream. A key determinant of a drug's distribution is its extent of binding to plasma proteins, primarily albumin.[9] Only the unbound fraction of a drug is free to interact with its target and to be metabolized and excreted.[10]
| Compound | Key Structural Feature | Predicted Plasma Protein Binding (%) | Rationale |
| A | Methoxy, Dimethylphenyl | High | The lipophilic nature of the substituted phenyl ring would favor binding to the hydrophobic pockets of albumin. |
| B | Hydroxyphenyl | Moderate to High | The polar hydroxyl group may slightly reduce binding affinity compared to the methoxy group of Compound A. |
| C | Unsubstituted Phenyl | Moderate | The lower lipophilicity compared to A would likely result in reduced plasma protein binding. |
| D | Bromophenyl | High to Very High | The lipophilic and electron-rich bromo group is expected to significantly increase binding to plasma proteins. |
Metabolism: The Biotransformation Cascade
The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) family, modify xenobiotics to facilitate their excretion.[11] The metabolic stability of a compound is a critical factor influencing its half-life and potential for drug-drug interactions.
Key Metabolic Pathways for 2-Aminothiazoles:
-
Phase I Reactions: These involve oxidation, reduction, and hydrolysis.[12] For our compounds, key Phase I reactions include:
-
O-demethylation: The methoxy group of Compound A is a prime target for CYP-mediated O-demethylation to form the corresponding phenol (Compound B).
-
Hydroxylation: The phenyl ring and the methyl groups are susceptible to hydroxylation. Studies have identified ring-hydroxylated metabolites for 2-aminothiazoles.[6][7]
-
Thiazole Ring Opening: A more complex metabolic pathway that has been observed for some thiazole-containing compounds involves oxidation of the sulfur atom, followed by epoxidation and ring cleavage to form an aldehyde metabolite.[13]
-
-
Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the drug or its Phase I metabolite. For Compound B, the hydroxyl group is a handle for glucuronidation or sulfation, leading to highly polar metabolites that are readily excreted.
| Compound | Predicted Metabolic Stability (t½ in Liver Microsomes) | Primary Metabolic Pathways | Potential for CYP Inhibition |
| A | Moderate | O-demethylation, Ring and Alkyl Hydroxylation | Moderate; the 2-aminothiazole core is a known feature in some CYP inhibitors. |
| B | Low | Glucuronidation, Sulfation | Lower than A, as it is a metabolite. |
| C | Moderate to High | Ring Hydroxylation | Moderate |
| D | High | Ring and Alkyl Hydroxylation | Moderate to High; the bromo-aromatic structure may lead to tighter binding to CYP enzymes. |
Experimental Insight: Metabolic stability studies with a 2-phenyl-thiazole derivative showed half-lives of less than 30 minutes in liver microsomes from various species, indicating significant metabolism.[14] The primary metabolic reactions were identified as ketone reduction and demethylation.[14] Blocking these metabolic hotspots, for instance by replacing a labile group, has been shown to improve metabolic stability and in vivo exposure.[8]
Excretion: Elimination from the Body
The final step is the removal of the drug and its metabolites from the body, primarily through urine and feces.[15] The physicochemical properties of the metabolites, particularly their polarity, dictate the route and efficiency of excretion. The highly polar glucuronide and sulfate conjugates of Compound B, for example, are expected to be efficiently eliminated by the kidneys.
Experimental Protocols for In Vitro ADME Profiling
To empirically determine the pharmacokinetic properties discussed above, a standard panel of in vitro assays is employed in early drug discovery.
Caco-2 Permeability Assay
This assay predicts intestinal permeability by measuring the transport of a compound across a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer resembling the intestinal epithelium.[5][16]
Step-by-Step Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in multi-well plates and cultured for 21-25 days to allow for differentiation and formation of tight junctions.
-
Assay Initiation: The culture medium is replaced with a transport buffer. The test compound is added to the apical (A) or basolateral (B) chamber.
-
Incubation: The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: Aliquots are taken from the receiver chamber at the end of the incubation period.
-
Analysis: The concentration of the test compound in the collected samples is determined by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated. Transport is measured in both directions (A to B and B to A) to determine the efflux ratio.[16]
Caption: Caco-2 permeability assay workflow.
Plasma Protein Binding (PPB) Assay
Equilibrium dialysis is the gold standard for determining the extent of a drug's binding to plasma proteins.[17]
Step-by-Step Methodology:
-
Device Preparation: A semi-permeable membrane separates two chambers of a dialysis unit.
-
Sample Addition: Plasma containing the test compound is added to one chamber, and a protein-free buffer (e.g., PBS) is added to the other.
-
Equilibration: The unit is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.[10]
-
Sample Collection: Aliquots are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the test compound in both aliquots is measured by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Liver Microsomal Stability Assay
This assay assesses a compound's susceptibility to Phase I metabolism by incubating it with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[18][19]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: A buffered solution containing liver microsomes (from human or other species) and the test compound is prepared.
-
Pre-incubation: The mixture is pre-incubated at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by adding a cofactor solution, typically NADPH.[20][21]
-
Time-Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Calculation: The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Relationship between ADME properties and key in vitro assays.
Conclusion
The pharmacokinetic profile of a 2-aminothiazole derivative is highly sensitive to its substitution pattern. While our lead compound, 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine, is predicted to have favorable absorption and moderate metabolic stability, simple modifications such as O-demethylation, removal of ring substituents, or halogenation can significantly alter its ADME properties. The methoxy group is a likely site of metabolism, and its replacement or the introduction of a hydroxyl group will have predictable consequences for metabolic clearance and plasma protein binding.
This guide underscores the importance of a structure-pharmacokinetic relationship-driven approach in drug design. By utilizing the in vitro assays detailed herein, researchers can efficiently triage compounds, identify metabolic liabilities, and rationally design molecules with optimized pharmacokinetic profiles, thereby increasing the probability of success in bringing novel therapeutics to the clinic.
References
- Lu, W., et al. (2013). Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. Pharmaceutical Research, 30(8), 2058-2071.
- Li, C. M., et al. (2011). Pharmacokinetic optimization of 4-substituted methoxybenzoyl-aryl-thiazole and 2-aryl-4-benzoyl-imidazole for improving oral bioavailability. Drug Metabolism and Disposition, 39(1), 123-131.
- Jang, Y., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics, 12(11), 1083.
- Elsebaei, F., et al. (2021). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 46(3), 231-252.
- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9-S), 209-221.
- Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io.
- In-vitro plasma protein binding. (2025). protocols.io.
- van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Discovery, 1(2), 175-185.
- Willhite, C. C., et al. (2012). Chapter 1 Pharmacokinetics & Pharmacodynamics. In Nursing Pharmacology.
- Yang, J., et al. (2005). In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite. Xenobiotica, 35(9), 849-863.
- Caco-2 Permeability Assay. (n.d.). Evotec.
- Plasma Protein Binding Assay. (2022). Visikol.
- Microsomal Stability. (n.d.). Evotec.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Molecules, 28(15), 5894.
- Farinde, A. (2023). Drug Metabolism. In StatPearls.
- Thawing and Incubating Human and Animal Liver Microsomes. (n.d.). Thermo Fisher Scientific.
- Caco-2 Permeability Assay. (n.d.). Enamine.
- Plasma Protein Binding (PPB) Assays. (n.d.). WuXi AppTec.
- ADME Microsomal Stability Assay. (n.d.). BioDuro.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules, 26(6), 1683.
- Introduction to Pharmacokinetics: Four Steps in a Drug's Journey Through the Body. (2021). Genomind.
- Plasma Protein Binding Assay. (n.d.). Domainex.
- Drug Metabolism. (n.d.). MSD Manual Professional Edition.
- Plasma Protein Binding. (n.d.). Evotec.
Sources
- 1. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genomind.com [genomind.com]
- 3. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic optimization of 4-substituted methoxybenzoyl-aryl-thiazole and 2-aryl-4-benzoyl-imidazole for improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma Protein Binding Assay [visikol.com]
- 10. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 11. Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 12. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. evotec.com [evotec.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
A Senior Application Scientist's Guide to the Cytotoxic Profiles of 2-Aminothiazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its significance is underscored by its presence in clinically approved anticancer drugs like Dasatinib and Alpelisib.[4][5] This guide provides a comparative analysis of the cytotoxic profiles of different 2-aminothiazole derivatives, grounded in experimental data and field-proven insights. We will explore the critical structure-activity relationships (SAR) that govern their anticancer potential, delve into the mechanistic underpinnings of their action, and provide robust, validated protocols for their evaluation.
The Core Scaffold: Understanding Structure-Activity Relationships (SAR)
The cytotoxic efficacy of 2-aminothiazole derivatives is not inherent to the core ring system alone; rather, it is profoundly influenced by the nature and position of its substituents. A systematic analysis of these modifications is crucial for the rational design of potent anticancer agents.[3][6]
The Impact of Substitution at the Thiazole Ring (C4 and C5 Positions)
The substitution pattern on the thiazole core itself is a key determinant of cytotoxic potency. Experimental evidence demonstrates that even minor modifications at the C4 and C5 positions can lead to significant changes in activity.
-
Bulky and Fused Ring Systems: Derivatives featuring a 4,5-butylidene fused ring (forming a 4,5,6,7-tetrahydrobenzo[d]thiazole core) have shown promising micromolar cytotoxicity.[4] This suggests that increased lipophilicity and a constrained conformation at this position can be beneficial for activity.
-
Aromatic Substituents: Introducing a phenyl group at the C4-position has been observed to have a variable effect, sometimes resulting in decreased potency compared to other substitutions.[4]
-
Small Alkyl and Halogen Groups: The incorporation of a simple methyl group at either the C4 or C5 position has been shown to decrease potency, with reported IC50 values often exceeding 10 μM.[4] Conversely, replacing a methyl group with a bromine atom at the C5-position can enhance cytotoxicity, bringing IC50 values into the more favorable range of 6.61 to 9.34 μM.[4]
Causality Insight: These findings highlight a delicate balance between sterics, electronics, and lipophilicity at the C4/C5 positions. While excessive bulk from simple alkyl groups may be detrimental, a fused, rigid structure like the tetrahydrobenzothiazole or the introduction of an electronegative halogen can improve interactions with the biological target, potentially by increasing binding affinity or altering the molecule's pharmacokinetic properties.
The Crucial Role of the 2-Amino Group Substituent
Modifications at the N-position of the 2-amino group represent one of the most fruitful strategies for enhancing cytotoxicity.
-
Amino Acid Conjugates: The parent 2-aminothiazole scaffold often shows weak to no cytotoxicity. However, the incorporation of amino acid moieties can dramatically improve biological activity, transforming inactive compounds into derivatives with moderate to strong cytotoxic effects against cancer cell lines like A549 (lung), HeLa (cervical), and MCF-7 (breast).[7]
-
Cyclic Amines vs. Arylamines: Structure-activity relationship studies have revealed that derivatives bearing a 2-(cyclic amino) group, such as morpholine or piperidine, tend to exhibit better cytotoxic effects than their 2-arylamino counterparts.[4]
-
Thioureido Derivatives: The introduction of a thioureido linkage at the 2-amino position has also proven effective. Notably, 2-cyclohexyl-thioureido derivatives were found to be more active than the corresponding 2-n-butylthioureido compounds, possibly due to the increased cell membrane permeability conferred by the cyclic cyclohexyl group.[4]
Expert Rationale: Conjugating the 2-aminothiazole core with moieties like amino acids or cyclic amines can enhance cellular uptake, improve solubility, or provide additional hydrogen bonding and hydrophobic interactions within the target's binding site. This strategy effectively uses the 2-amino position as a vector to introduce functionalities that positively modulate the compound's overall pharmacological profile.
Comparative Cytotoxicity Data: A Quantitative Overview
To contextualize the structure-activity relationships, it is essential to compare the quantitative data from cytotoxicity assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The table below summarizes representative IC50 data for a series of thiazole-amino acid hybrid derivatives against three human cancer cell lines, using the well-established anticancer drug 5-Fluorouracil (5-FU) as a positive control.[7]
| Compound ID | R Group (at C4 of Thiazole) | Amino Acid | IC50 (μM) vs. A549 (Lung) | IC50 (μM) vs. HeLa (Cervical) | IC50 (μM) vs. MCF-7 (Breast) |
| 5q | 4-CF3–Ph | Tryptophan | 18.73 ± 0.63 | 12.08 ± 0.06 | 13.47 ± 0.29 |
| 5s | 2,4-(OH)2–Ph | Phenylalanine | 13.35 ± 0.32 | 15.01 ± 0.48 | 16.99 ± 0.53 |
| 5t | 2,4-(OH)2–Ph | Tryptophan | 12.22 ± 0.39 | 12.59 ± 0.02 | 11.69 ± 0.46 |
| 5u | 2-Benzimidazolyl | Phenylalanine | 11.64 ± 0.06 | 14.92 ± 0.35 | 16.44 ± 0.50 |
| 5aa | 3-Thiophenyl | Phenylalanine | 14.96 ± 2.31 | 14.55 ± 0.92 | 19.85 ± 2.47 |
| 5ac | 2-Pyridyl | Phenylalanine | 4.57 ± 0.39 | 5.41 ± 0.27 | 6.71 ± 0.16 |
| 5ad | 2-Pyridyl | Tryptophan | 3.68 ± 0.31 | 5.07 ± 0.40 | 8.51 ± 0.74 |
| 5-FU | (Control) | (Control) | 3.49 ± 0.25 | 7.59 ± 0.29 | 8.74 ± 0.26 |
| Data synthesized from Reference[7]. |
Analysis of Data: The data clearly illustrates the potentiation of cytotoxicity through structural modification. For instance, compounds 5ac and 5ad , which feature a 2-pyridyl substituent, exhibit significantly lower IC50 values—comparable to the positive control 5-FU—than other derivatives, highlighting this particular moiety's strong contribution to anticancer activity.[7]
Unveiling the Mechanisms: How Do They Kill Cancer Cells?
The cytotoxic effects of 2-aminothiazole derivatives are mediated through their interaction with a variety of crucial cellular targets and pathways that control cell proliferation, survival, and death.[6]
-
Tubulin Polymerization Inhibition: A significant class of these derivatives functions by disrupting microtubule dynamics. They act as tubulin polymerization inhibitors, which leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[4] This dual mechanism of action, combining cell-cycle arrest and vascular disruption, makes them promising therapeutic candidates.[4]
-
Kinase Inhibition: The 2-aminothiazole scaffold is a key component of numerous kinase inhibitors. These compounds target a range of kinases that are often dysregulated in cancer, including:
-
PI3Ks (Phosphatidylinositol 3-kinases): Central to cell growth and survival pathways.
-
Src/Abl Kinase: Involved in cell proliferation and motility.
-
BRAF Kinase: A key component of the MAPK/ERK signaling pathway.
-
EGFR (Epidermal Growth Factor Receptor) Kinase: A driver of proliferation in many epithelial cancers.[6]
-
Protein Kinase CK2: A pro-survival and anti-apoptotic kinase.[8]
-
-
Induction of Apoptosis: Ultimately, whether through microtubule disruption or kinase inhibition, a primary mechanism of cytotoxicity for these compounds is the induction of programmed cell death, or apoptosis. Flow cytometry analysis of treated cells often confirms apoptotic cell death and cell cycle arrest.[4]
Below is a conceptual diagram illustrating how a 2-aminothiazole derivative might inhibit a kinase pathway to induce apoptosis.
Caption: Kinase inhibition pathway leading to apoptosis.
Experimental Protocols: Ensuring Data Integrity and Reproducibility
A comparative analysis is only as reliable as the experimental methods used to generate the data. The MTT assay is a robust, reproducible, and widely adopted colorimetric method for assessing cell viability based on mitochondrial metabolic activity.[9][10]
Workflow for In Vitro Cytotoxicity Assessment (MTT Assay)
The following diagram outlines the standard workflow for determining the cytotoxic profile of a 2-aminothiazole derivative.
Caption: Standard workflow for an MTT cytotoxicity assay.
Detailed Step-by-Step MTT Protocol
This protocol is a self-validating system, incorporating necessary controls to ensure the reliability of the results.
-
Cell Seeding:
-
Harvest and count cells (e.g., A549, HeLa, MCF-7) that are in the logarithmic growth phase.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of each 2-aminothiazole derivative in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM). The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity.
-
Controls: Prepare wells for:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 5-FU, Doxorubicin).
-
Blank: Wells with medium only (no cells) to serve as a background control for the spectrophotometer.
-
-
After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions and controls to the respective wells.
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired exposure time, typically 48 or 72 hours. The duration should be consistent across experiments for valid comparisons.
-
-
MTT Reagent Addition:
-
After the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Crystal Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well.
-
Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.
-
-
Spectrophotometric Reading:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis and Interpretation:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the % Viability against the log of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Alternative Assays: For a more comprehensive profile, it is advisable to use a complementary assay. The Sulforhodamine B (SRB) assay, which measures total cellular protein content, is an excellent alternative as its endpoint is based on a different cellular parameter than the MTT assay.[11][12][13] This multi-assay approach strengthens the validity of the cytotoxic profile.
Conclusion
The 2-aminothiazole scaffold remains a highly versatile and promising platform for the development of novel anticancer agents.[3][14] A thorough comparative analysis of their cytotoxic profiles reveals clear and actionable structure-activity relationships. Potency is not a fixed attribute but a tunable parameter, heavily dependent on the strategic placement of substituents on the thiazole core and, most critically, at the 2-amino position. By leveraging functionalities like amino acid conjugates and specific heterocyclic moieties, researchers can significantly enhance cytotoxic efficacy. The continued exploration of this scaffold, guided by robust mechanistic studies and validated in vitro screening protocols, will undoubtedly pave the way for the next generation of targeted cancer therapeutics.
References
- Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. (2021-01-15).
- 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. PubMed. (2021-01-15).
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. (2025-01-23).
- 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. NIH.
- Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. (2022-09-02).
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
- Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. (2021-03-07).
- Development of 2-aminothiazole core in anticancer therapeutic areas. ResearchGate.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. (2021-03-07).
- Synthesis and anticancer properties of 2-aminothiazole derivatives. Taylor & Francis Online.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. (2021-01-15).
- Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed.
- How can I do cytotoxicity assay in vitro? And is there any fast methods to know the activity of my fractions?. ResearchGate. (2014-03-07).
- Application Notes: In Vitro Cytotoxicity Assay Protocols for Anticancer Agent 41. Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 8. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kosheeka.com [kosheeka.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Unveiling the Action: A Comparative Guide to Assessing the Mechanistic Novelty of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine
The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects.[1][2] This history underscores the critical importance of a thorough mechanistic evaluation to ascertain true innovation. Our investigation into the novelty of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine's MoA will be a multi-pronged approach, beginning with broad, unbiased screening to generate initial hypotheses, followed by rigorous target validation and comparative analysis against known agents.
Section 1: Initial Landscape Analysis and Hypothesis Generation
Before embarking on extensive experimental work, a foundational understanding of the known chemical and biological space is crucial. The 2-aminothiazole moiety is a versatile pharmacophore present in drugs targeting a wide array of proteins, including kinases, tubulin, and poly(ADP-ribose) polymerase-1 (PARP-1).[1][3] Therefore, our initial hypothesis must be broad, acknowledging the potential for our compound to interact with these or entirely new target classes.
Comparative Structural Analysis
A preliminary in-silico analysis comparing the structure of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine with known 2-aminothiazole-based drugs can provide early clues. The substitution pattern on the phenyl and thiazole rings will significantly influence the molecule's physicochemical properties and its potential binding partners. For instance, the presence of the 4-methoxy and 2,5-dimethylphenyl groups may confer selectivity for a particular protein target not observed with other derivatives.
Phenotypic Screening: An Unbiased View of Cellular Effects
Phenotypic drug discovery offers a powerful, target-agnostic approach to understanding a compound's biological effects.[4][5] By observing the changes a compound induces in a cellular or organismal context without preconceived notions of its target, we can generate a unique "fingerprint" of its activity.
Experimental Protocol: High-Content Imaging-Based Phenotypic Screen
-
Cell Line Selection: Utilize a panel of well-characterized human cancer cell lines representing diverse tissue origins (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon).
-
Compound Treatment: Treat cells with a concentration range of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine for 24-72 hours. Include a vehicle control and a panel of reference compounds with known mechanisms (e.g., a known kinase inhibitor, a microtubule-destabilizing agent).
-
Staining: Following treatment, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to visualize key cellular components (e.g., DAPI for the nucleus, phalloidin for the actin cytoskeleton, and antibodies against tubulin and a marker for a specific organelle like the Golgi apparatus).
-
Image Acquisition: Acquire multi-channel fluorescence images using an automated high-content imaging system.
-
Data Analysis: Employ image analysis software to extract a rich set of quantitative descriptors for each cell, including morphological features, intensity measurements, and textural information.[6]
Expected Outcome: This experiment will reveal if 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine induces a cellular phenotype distinct from known drugs, thereby pointing towards a novel mechanism.
Section 2: Target Identification and Validation
Following the generation of initial hypotheses from phenotypic screening, the next critical phase is the identification and validation of the direct molecular target(s) of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine.
Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Cellular Context
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to directly measure the engagement of a compound with its target protein in intact cells.[8][9][10] The principle lies in the ligand-induced stabilization of the target protein against thermal denaturation.
Experimental Protocol: CETSA® for Target Validation
-
Cell Treatment: Treat intact cells with either the vehicle or a saturating concentration of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation and Detection: Separate the soluble protein fraction from the precipitated, denatured proteins via centrifugation.
-
Analysis: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound confirms direct binding to the target protein in a physiological setting.[11]
Visualization of CETSA Workflow
Caption: CETSA workflow for target engagement validation.
Kinome Profiling: A Focused Approach for a Privileged Scaffold
Given that many 2-aminothiazole derivatives are kinase inhibitors, a comprehensive kinome scan is a logical and high-yield strategy.[12][13]
Experimental Protocol: In Vitro Kinase Panel Screen
-
Compound Submission: Submit 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine to a commercial kinome profiling service.[14][15]
-
Assay Format: The service will typically perform radiometric or fluorescence-based assays to measure the compound's inhibitory activity against a large panel of recombinant human kinases (e.g., >300 kinases).[16]
-
Data Analysis: The results will be presented as the percent inhibition at a fixed concentration (e.g., 1 or 10 µM). Follow-up dose-response curves should be generated for any significant "hits" to determine the IC50 values.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Known 2-Aminothiazole Inhibitor? |
| Kinase A | 95% | 50 | Yes |
| Kinase B | 8% | >10,000 | No |
| Novel Kinase X | 92% | 75 | No |
| Kinase C | 15% | >10,000 | Yes |
This is a representative table. Actual data would be populated from the experimental results.
This approach will rapidly identify if our compound is a kinase inhibitor and, more importantly, if its selectivity profile is novel compared to existing 2-aminothiazole-based kinase inhibitors.
Section 3: Deep Dive into the Mechanism of Action
Once a primary target is validated, a deeper investigation into the precise mechanism of interaction is necessary to firmly establish novelty.
Enzyme Kinetics: Understanding the Mode of Inhibition
If the target is an enzyme (e.g., a kinase), understanding the mode of inhibition is crucial.[17][18]
Experimental Protocol: Enzyme Kinetic Studies
-
Enzyme Assay: Utilize a validated in vitro assay for the identified target enzyme.
-
Varying Substrate and Inhibitor Concentrations: Perform the enzyme assay with varying concentrations of both the substrate and 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine.
-
Data Analysis: Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, or uncompetitive.[19]
Visualization of Inhibition Models
Caption: Hypothetical signaling pathway modulation.
If the compound perturbs a novel set of downstream effectors compared to other drugs targeting the same protein, this would strongly support a novel MoA.
Section 4: Comparative Analysis and Novelty Assessment
The final step is to synthesize all the experimental data and perform a rigorous comparison against existing knowledge.
Comparative Data Summary
| Feature | 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine | Reference Compound A (Known 2-Aminothiazole) | Reference Compound B (Different Scaffold, Same Target) |
| Primary Target | Novel Kinase X | Kinase A | Novel Kinase X |
| IC50 | 75 nM | 50 nM | 100 nM |
| Mode of Inhibition | ATP-competitive | ATP-competitive | Allosteric |
| Cellular Phenotype | Unique (e.g., G2/M arrest with distinct morphology) | Apoptosis | G2/M arrest |
| Key Signaling Pathway Modulation | Inhibition of Pathway Y | Inhibition of Pathway Z | Inhibition of Pathway Y |
This is a representative table. Actual data would be populated from the experimental results.
Based on the hypothetical data presented, we can conclude that 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine exhibits a novel mechanism of action . While it shares a target with Reference Compound B, its distinct chemical scaffold and likely different binding mode (inferred from the allosteric nature of the reference compound) represent a novel approach to modulating this target. Furthermore, its unique cellular phenotype and downstream signaling effects compared to other 2-aminothiazole derivatives solidify its novelty.
This comprehensive, multi-faceted approach, grounded in robust experimental data and logical comparison, provides the necessary evidence to confidently assess the novelty of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine's mechanism of action. This, in turn, will guide future drug development efforts and solidify its position in the therapeutic landscape.
References
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Institutes of Health.
- Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. (2025). National Institutes of Health.
- Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023). National Institutes of Health.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central.
- One-pot synthesis and biological evaluation of 2-pyrrolidinyl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole: A unique, highly active antimicrotubule agent. (n.d.). PubMed Central.
- Kinome Profiling. (2024). Oncolines B.V.
- Mechanism of Action Assays for Enzymes. (2012). National Institutes of Health.
- Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. (2023). National Institutes of Health.
- Recent Successes in Phenotypic Drug Discovery and the Future of ML AI Methods. (n.d.). Ardigen.
- The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025). BellBrook Labs.
- 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2025). ResearchGate.
- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
- Kinase Selectivity Profiling Services. (n.d.). Promega Corporation.
- GPCRs (G Protein Coupled Receptors): A Guide. (2023). Assay Genie.
- Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. (2025).
- Analysis of GPCR signaling pathway. (n.d.). Aperbio.
- Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs.
- Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025). Technology Networks.
- Novel Drug Approvals for 2025. (n.d.). FDA.
- KinomeView Profiling. (n.d.). Cell Signaling Technology.
- Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal.
- 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. (n.d.). ResearchGate.
- KinomePro. (n.d.). Pamgene.
- (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. (n.d.). ResearchGate.
- Phenotypic Platforms are Taking Over Drug Discovery. (2021). Alto Predict.
- Basics of Enzymatic Assays for HTS. (2012). National Institutes of Health.
- G protein-coupled receptor. (n.d.). Wikipedia.
- Trends in kinase drug discovery: targets, indications and inhibitor design. (n.d.). BIOCEV.
- Antimycobacterial Mechanisms and Anti-Virulence Activities of Polyphenolic-Rich South African Medicinal Plants Against Mycobacterium smegmatis. (n.d.). MDPI.
- Novel approaches to the development of tyrosine kinase inhibitors and their role in the fight against cancer. (2013). Taylor & Francis Online.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
- GPCR Signaling Pathway. (2023). GeeksforGeeks.
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PubMed Central.
- Phenotypic Drug Discovery Platform. (2021). YouTube.
- Kinase Panel Profiling. (n.d.). Pharmaron.
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.).
- Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online.
- Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. (2022). Helda - University of Helsinki.
- CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. technologynetworks.com [technologynetworks.com]
- 6. Phenotypic Platforms are Taking Over Drug Discovery - Alto Predict [altopredict.com]
- 7. Recent Successes in AI Phenotypic Drug Discovery and the Future of ML/AI Methods [ardigen.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. tandfonline.com [tandfonline.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 15. pharmaron.com [pharmaron.com]
- 16. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
